2,4-Dichlorobenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMJAXTUMPWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545452 | |
| Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39528-61-5 | |
| Record name | 2,4-Dichloro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39528-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoylacetonitrile, also known by its systematic name 3-(2,4-dichlorophenyl)-3-oxopropanenitrile, is a specialized organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a dichlorinated benzene ring coupled with a β-ketonitrile moiety, makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is provided in the table below. It is important to note that some of these properties are predicted and should be confirmed by experimental data where possible.
| Property | Value | Source |
| CAS Number | 39528-61-5 | ChemicalBook[1][2][3] |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | 214.05 g/mol | - |
| Melting Point | 96-98 °C | PrepChem.com |
| Boiling Point (Predicted) | 350.7 ± 32.0 °C | ChemicalBook[1][3] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | ChemicalBook[1][3] |
| pKa (Predicted) | 6.00 ± 0.14 | ChemicalBook[1][3] |
| Storage Temperature | 2-8°C | ChemicalBook[1][3] |
Synthesis of this compound
A common synthetic route to this compound involves the Claisen condensation of an appropriate ester with acetonitrile. A detailed experimental protocol is described below.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is adapted from a known synthetic method.
Materials:
-
Ethyl 2,4-dichlorobenzoate
-
Anhydrous acetonitrile
-
Sodium hydride (80% in oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
10% Hydrochloric acid
-
Ice-water
Procedure:
-
A suspension of sodium hydride (e.g., 6.1 g of 80% strength) in anhydrous tetrahydrofuran (e.g., 100 ml) is prepared in a reaction vessel equipped for reflux.
-
A mixture of ethyl 2,4-dichlorobenzoate (e.g., 43.8 g) and anhydrous acetonitrile (e.g., 8.2 g) is added dropwise to the sodium hydride suspension over approximately 1 hour while maintaining the mixture at reflux.
-
The reaction mixture is then heated at reflux for an additional hour.
-
After cooling to room temperature, diethyl ether (e.g., 150 ml) is added to the mixture.
-
The resulting precipitate is collected by suction filtration.
-
The collected solid is dissolved in ice-water (e.g., 50 ml).
-
The aqueous solution is acidified to a pH of 6 with 10% hydrochloric acid.
-
The precipitate that forms is collected by suction filtration, washed with cold ice-water, and dried under vacuum at 40°C.
Expected Yield: This procedure is reported to yield this compound as a solid with a melting point of 96-98°C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
At present, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform their own spectral analysis for structure confirmation and purity assessment.
Safety and Handling
General Hazards:
-
Toxicity: β-Ketonitriles can be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][3]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
Researchers should consult the Safety Data Sheet (SDS) for similar compounds and handle this compound with appropriate caution until a specific SDS becomes available.
Potential Applications in Drug Development and Research
The β-ketonitrile functional group is a valuable synthon in organic chemistry. It can participate in a variety of chemical transformations to construct more complex molecular architectures. The presence of the 2,4-dichlorophenyl group can influence the biological activity of resulting compounds. Potential research applications include:
-
Synthesis of Heterocyclic Compounds: β-Ketonitriles are precursors to a wide range of heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, which are common scaffolds in medicinal chemistry.
-
Enzyme Inhibition Studies: The electrophilic nature of the carbonyl and nitrile groups may allow for interactions with active sites of enzymes, making it a candidate for screening in various biological assays.
-
Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for use in fragment-based screening to identify new lead compounds.
Logical Relationship Diagram
Caption: Potential research and development pathways for this compound.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds, particularly within the pharmaceutical and agrochemical sectors. While comprehensive experimental data on its properties are still emerging, the available information on its synthesis provides a solid foundation for its use in research and development. Adherence to appropriate safety protocols is crucial when handling this compound. Further characterization of its physical, chemical, and toxicological properties will be invaluable to the scientific community.
References
- 1. 3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE CAS#: 39528-61-5 [amp.chemicalbook.com]
- 2. 3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE CAS#: 39528-61-5 [m.chemicalbook.com]
- 3. 39528-61-5 CAS MSDS (3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 2,4-Dichlorobenzoylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichlorobenzoylacetonitrile (CAS No: 39528-61-5), a pivotal β-ketonitrile intermediate in synthetic organic chemistry. Systematically known as 3-(2,4-dichlorophenyl)-3-oxopropanenitrile, this compound serves as a versatile precursor for a variety of heterocyclic scaffolds integral to medicinal chemistry and drug design. This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol via Claisen condensation, and explores its application as a key building block in the synthesis of bioactive molecules, particularly pyrazole derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a dichlorinated aromatic β-ketonitrile. The presence of the ketone and nitrile functional groups on adjacent carbons, combined with the electron-withdrawing nature of the dichlorinated phenyl ring, imparts significant reactivity and makes it a valuable synthon for constructing more complex molecular architectures.
Its primary identifiers and key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Systematic Name | 3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
| Synonyms | This compound, 2,4-Dichlorophenacyl cyanide | [1] |
| CAS Number | 39528-61-5 | [2][3] |
| Molecular Formula | C₉H₅Cl₂NO | [2][4] |
| Molecular Weight | 214.05 g/mol | [2][4] |
| Predicted Boiling Point | 350.7 ± 32.0 °C | [4] |
| Predicted Density | 1.383 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 6.00 ± 0.14 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The most direct and industrially relevant method for synthesizing this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a nitrile. In this specific case, an appropriate 2,4-dichlorobenzoyl precursor (such as an ester) reacts with acetonitrile.
The causality behind this choice of reaction is its efficiency in forming the critical carbon-carbon bond between the carbonyl carbon and the methylene group of acetonitrile. The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the 2,4-dichlorobenzoyl precursor.
Below is a detailed, self-validating protocol for the synthesis.
Synthesis Workflow Diagram
Caption: Claisen condensation workflow for synthesizing this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,4-dichlorobenzoate
-
Anhydrous acetonitrile
-
Sodium hydride (NaH), 80% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of sodium hydride (6.1 g of 80% strength) in anhydrous THF (100 ml).
-
Addition of Reactants: Heat the suspension to reflux. Prepare a mixture of ethyl 2,4-dichlorobenzoate (43.8 g) and anhydrous acetonitrile (8.2 g). Add this mixture dropwise to the refluxing NaH suspension over approximately 1 hour.
-
Scientific Rationale: The dropwise addition controls the exothermic reaction and the rate of hydrogen gas evolution as the acetonitrile is deprotonated by the strong base (NaH). Refluxing ensures the reaction goes to completion.
-
-
Completion of Reaction: After the addition is complete, continue heating the mixture at reflux for an additional hour to ensure full conversion to the sodium salt of the β-ketonitrile.
-
Initial Isolation: Cool the reaction mixture to room temperature. Add 150 ml of diethyl ether to precipitate the sodium salt of the product. Filter the precipitate under suction.
-
Scientific Rationale: Diethyl ether is a less polar solvent than THF, reducing the solubility of the ionic sodium salt and causing it to precipitate, which allows for its separation from unreacted starting materials and byproducts.
-
-
Protonation and Precipitation: Dissolve the filtered solid in 50 ml of ice-water. While keeping the solution cold in an ice bath, acidify it to a pH of approximately 6 using 10% hydrochloric acid. A precipitate will form.
-
Scientific Rationale: The sodium salt is water-soluble. Acidification protonates the enolate, forming the neutral β-ketonitrile, which is poorly soluble in cold water and precipitates out. Maintaining a low temperature maximizes the yield of the precipitate.
-
-
Final Isolation and Drying: Filter the precipitate under suction, rinse with a small amount of ice-water, and dry in a vacuum oven at 40°C.
-
Self-Validation: The expected product is a solid with a melting point of 96-98°C. Characterization via NMR and IR spectroscopy should be performed to confirm the structure and purity against reference spectra.
-
Applications in Drug Development & Heterocyclic Synthesis
The true value of this compound in drug discovery lies in its role as a versatile 1,3-bielectrophilic precursor . The ketone and nitrile groups can react with a variety of dinucleophilic reagents to form five- or six-membered heterocyclic rings, which are privileged scaffolds in many pharmaceuticals.
Synthesis of Bioactive Pyrazoles
A primary application is the synthesis of substituted pyrazoles. The reaction of a β-ketonitrile with hydrazine or its derivatives is a classical and highly efficient method for constructing the pyrazole ring. This is particularly relevant in the agrochemical and pharmaceutical industries, where pyrazole derivatives are known to exhibit fungicidal, herbicidal, and insecticidal properties.
The reaction proceeds via condensation of hydrazine with the ketone, followed by an intramolecular cyclization where the hydrazine's other nitrogen atom attacks the nitrile carbon, leading to the formation of a stable 3-amino-5-aryl-pyrazole.
Caption: Synthesis of a substituted aminopyrazole from this compound.
This resulting 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine is a valuable intermediate. The dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs), where the chlorine atoms can modulate lipophilicity and engage in halogen bonding with biological targets. The pyrazole core is a known pharmacophore, and the free amine group provides a handle for further functionalization to build libraries of potential drug candidates. For instance, this scaffold is central to the development of certain fungicides and insecticides that act as chloride channel blockers or respiration inhibitors.[5]
Safety and Handling
This compound requires careful handling in a laboratory setting. Although comprehensive toxicological data is not available, it should be treated as a potentially hazardous substance.[2]
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with eyes, skin, and clothing.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
First Aid Measures:
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and running water.[2]
-
Eye Contact: Immediately flush eyes with plenty of water. Seek medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: May be harmful if swallowed. Seek immediate medical attention.[2]
-
-
Fire Hazards: The compound may emit toxic fumes, including hydrogen chloride, under fire conditions.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, ideally between 2-8°C.[1][2]
Conclusion
This compound (CAS: 39528-61-5) is a high-value chemical intermediate whose utility is derived from the reactive synergy of its constituent functional groups. The Claisen condensation provides a reliable and scalable synthetic route to this molecule. Its primary application in drug discovery and development is as a foundational building block for constructing heterocyclic systems, most notably substituted pyrazoles, which are prominent scaffolds in numerous commercial fungicides and serve as key intermediates for other pharmaceutical agents. Proper adherence to safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this versatile molecule.
References
- 1. 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | C9H5BrFNO | CID 40429532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile | C10H8ClNO | CID 14112136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
An In-depth Technical Guide to the Molecular Structure of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 2,4-Dichlorobenzoylacetonitrile. The information is compiled to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development.
Molecular Structure and Identifiers
This compound, systematically named 3-(2,4-dichlorophenyl)-3-oxopropanenitrile , is a dichlorinated aromatic keto-nitrile. Its structure consists of a 2,4-dichlorinated benzene ring attached to a three-carbon chain containing a ketone and a nitrile functional group.
The key identifiers for this compound are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 3-(2,4-dichlorophenyl)-3-oxopropanenitrile[1] |
| CAS Number | 39528-61-5[1] |
| Molecular Formula | C₉H₅Cl₂NO[1] |
| Molecular Weight | 214.05 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N |
| InChI Key | Not readily available |
Physicochemical Properties
To date, comprehensive experimental data on the physicochemical properties of this compound is limited in publicly accessible databases. The known experimental property is its melting point.
| Property | Value | Source |
| Melting Point | 96 - 98 °C | --INVALID-LINK--[2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below. This method involves the Claisen condensation of an ester with a nitrile.
Experimental Procedure[2]
Reactants:
-
Ethyl 2,4-dichlorobenzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
80% Sodium hydride (6.1 g)
-
Anhydrous tetrahydrofuran (100 ml)
-
Ether (150 ml)
-
10% Hydrochloric acid
Protocol:
-
A suspension of 80% strength sodium hydride in anhydrous tetrahydrofuran is prepared in a reaction vessel equipped for reflux.
-
A mixture of ethyl 2,4-dichlorobenzoate and anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour under reflux.
-
The reaction mixture is then heated at the boiling point under reflux for an additional hour.
-
After cooling to room temperature, ether is added to the mixture.
-
The resulting precipitate is collected by suction filtration.
-
The precipitate is dissolved in ice-water, and the solution is acidified to a pH of 6 with 10% hydrochloric acid.
-
The precipitate that forms is filtered off with suction under cold conditions, rinsed with ice-water, and dried in vacuo at 40°C.
Yield:
-
12 g of this compound.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2250 - 2210 | Medium |
| C=O (Aromatic Ketone) | 1700 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic, CH₂) | 2950 - 2850 | Medium |
| C-Cl (Aryl Halide) | 1100 - 1000 | Strong |
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts (δ) are predicted relative to TMS (tetramethylsilane).
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| Aromatic H | Multiplet | 7.4 - 7.8 | 3H |
| Methylene (-CH₂-) | Singlet | ~4.0 | 2H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would be expected to show distinct signals for the carbon atoms in the nitrile, ketone, methylene, and aromatic ring.
| Carbon | Approximate Chemical Shift (ppm) |
| C=O (Ketone) | 185 - 195 |
| Aromatic C | 125 - 140 |
| C≡N (Nitrile) | 115 - 120 |
| -CH₂- (Methylene) | 30 - 40 |
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the scientific literature or public databases regarding the biological activity or associated signaling pathways of this compound.
For context, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are known to have biological activity, primarily as herbicides. However, it is crucial to note that the biological effects of 2,4-D cannot be extrapolated to this compound due to significant differences in their chemical structures.
Further research and biological screening are required to determine the pharmacological or toxicological profile of this compound.
Conclusion
This compound is a well-defined chemical entity with a known synthesis protocol. However, there is a notable lack of publicly available experimental data concerning its detailed physicochemical properties, comprehensive spectroscopic characterization, and biological activity. The information provided in this guide serves as a starting point for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoylacetonitrile is a valuable intermediate in the synthesis of a variety of organic compounds, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive β-ketonitrile moiety and a dichlorinated aromatic ring, makes it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two main strategic approaches:
-
Claisen-type Condensation of an Ester with Acetonitrile: This is the most direct and well-documented method, involving the reaction of an appropriate 2,4-dichlorobenzoate ester with acetonitrile in the presence of a strong base.
-
Acylation of Acetonitrile with an Acyl Chloride: An alternative route that utilizes the more reactive 2,4-dichlorobenzoyl chloride to acylate the acetonitrile anion.
This guide will delve into the specifics of each of these pathways, providing the necessary information for their practical implementation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data associated with the primary synthesis routes for this compound, allowing for a clear comparison of their key reaction parameters and outcomes.
Table 1: Claisen-type Condensation of Ethyl 2,4-Dichlorobenzoate with Acetonitrile
| Parameter | Value | Reference |
| Starting Materials | Ethyl 2,4-dichlorobenzoate, Anhydrous acetonitrile | [1] |
| Base | Sodium hydride (80% dispersion) | [1] |
| Solvent | Anhydrous tetrahydrofuran | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | Approx. 30% | [1] |
| Product Melting Point | 96-98 °C | [1] |
| Purity | Not specified, characterized by melting point | [1] |
Table 2: Acylation of Acetonitrile with 2,4-Dichlorobenzoyl Chloride (General Conditions)
| Parameter | Value | Reference |
| Starting Materials | 2,4-Dichlorobenzoyl chloride, Acetonitrile | [2] |
| Base | Strong, non-nucleophilic base (e.g., NaH, LDA) | [2] |
| Solvent | Aprotic solvent (e.g., THF, Diethyl ether) | [2] |
| Reaction Temperature | Typically low to ambient temperature | [2] |
| Reaction Time | Varies (typically a few hours) | [2] |
| Yield | Generally good to high for β-ketonitriles | [2] |
| Purity | Dependent on purification method | [2] |
Experimental Protocols
Pathway 1: Claisen-type Condensation of Ethyl 2,4-Dichlorobenzoate with Acetonitrile
This method represents a classical approach to the formation of β-ketonitriles.[1]
Materials:
-
Ethyl 2,4-dichlorobenzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
Sodium hydride (80% strength, 6.1 g)
-
Anhydrous tetrahydrofuran (100 ml)
-
Diethyl ether (150 ml)
-
Ice-water
-
10% Hydrochloric acid
Procedure:
-
A suspension of 80% strength sodium hydride in anhydrous tetrahydrofuran is prepared in a reaction vessel equipped for reflux.
-
A mixture of ethyl 2,4-dichlorobenzoate and anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour under reflux.
-
The reaction mixture is then heated at the boiling point under reflux for an additional hour.
-
After cooling to room temperature, diethyl ether is added to the mixture.
-
The resulting precipitate is collected by suction filtration and then dissolved in ice-water.
-
The aqueous solution is acidified to a pH of 6 with 10% hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by cold suction filtration, washed with ice-water, and dried in vacuo at 40°C to yield this compound.[1]
Pathway 2: Acylation of Acetonitrile with 2,4-Dichlorobenzoyl Chloride
This pathway offers a potentially higher-yielding alternative due to the increased reactivity of the acyl chloride compared to the ester. The following is a general protocol based on known acylation reactions of acetonitrile.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Anhydrous acetonitrile
-
A strong, non-nucleophilic base (e.g., Sodium Hydride or Lithium Diisopropylamide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran or Diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, a solution of anhydrous acetonitrile in the chosen anhydrous aprotic solvent is prepared.
-
The solution is cooled to a low temperature (e.g., -78 °C if using LDA, or 0 °C for NaH).
-
The strong base is added portion-wise to deprotonate the acetonitrile and form the nucleophilic anion.
-
A solution of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a suitable quenching agent.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Overview of the two primary synthesis pathways for this compound.
Experimental Workflow: Claisen-type Condensation
Caption: Step-by-step experimental workflow for the Claisen-type condensation synthesis.
Reaction Mechanism: Claisen-type Condensation
Caption: The reaction mechanism for the base-catalyzed Claisen-type condensation.
Conclusion
This technical guide has detailed the primary synthetic routes to this compound, providing a foundation for its preparation in a laboratory setting. The Claisen-type condensation of ethyl 2,4-dichlorobenzoate with acetonitrile is a well-established method with a detailed, reproducible protocol. The acylation of acetonitrile with 2,4-dichlorobenzoyl chloride presents a viable alternative, potentially offering higher yields due to the enhanced reactivity of the acyl chloride. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided data, protocols, and diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoylacetonitrile is a versatile bifunctional molecule characterized by a β-ketonitrile moiety. This structural feature, comprising a ketone and a nitrile group separated by a methylene bridge, renders the molecule susceptible to a variety of cyclization and condensation reactions, making it a valuable precursor in the synthesis of diverse heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and core reaction mechanisms of this compound, with a focus on its utility in the formation of pyrazole, pyridine, and pyrimidine derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Synthesis of this compound
The primary synthetic route to this compound involves the Claisen condensation of an appropriate ester, ethyl 2,4-dichlorobenzoate, with acetonitrile. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, which deprotonates the α-carbon of acetonitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below.[1]
Materials:
-
Ethyl 2,4-dichloro-benzoate
-
Anhydrous acetonitrile
-
80% Sodium hydride in oil
-
Anhydrous tetrahydrofuran (THF)
-
Ether
-
10% Hydrochloric acid
-
Ice-water
Procedure:
-
A suspension of 6.1 g of 80% strength sodium hydride in 100 ml of anhydrous tetrahydrofuran is prepared in a reaction vessel equipped for reflux.
-
A mixture of 43.8 g of ethyl 2,4-dichloro-benzoate and 8.2 g of anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour under reflux.
-
The reaction mixture is heated at the boiling point under reflux for an additional hour.
-
After cooling to room temperature, 150 ml of ether is added.
-
The resulting precipitate is collected by suction filtration and then dissolved in 50 ml of ice-water.
-
The aqueous solution is acidified to a pH of 6 with 10% strength hydrochloric acid, causing the product to precipitate.
-
The precipitate is collected by cold suction filtration, washed with ice-water, and dried in vacuo at 40°C.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| Ethyl 2,4-dichlorobenzoate | 219.05 | 43.8 | ~0.20 | 1 |
| Acetonitrile | 41.05 | 8.2 | ~0.20 | 1 |
| Sodium Hydride (80%) | 24.00 | 6.1 | ~0.20 (active) | 1 |
Yield: 12 g of this compound (melting point 96-98°C) is obtained.
Reaction Mechanism of Synthesis
The synthesis of this compound proceeds via a base-mediated Claisen condensation mechanism.
References
physical and chemical properties of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on 2,4-Dichlorobenzoylacetonitrile is exceptionally limited. This guide compiles all accessible information and provides context based on related chemical structures. The scarcity of data suggests that this compound is a specialized chemical intermediate that has not been the subject of extensive research.
Introduction and Identification
This compound is a chemical compound belonging to the class of β-ketonitriles. It is crucial to distinguish it from structurally similar but distinct compounds such as 2,4-dichlorobenzonitrile and 2,4-dichlorophenylacetonitrile, which are more commonly documented. The defining feature of this compound is the presence of a benzoyl group attached to an acetonitrile moiety, with two chlorine atoms substituting the benzene ring at positions 2 and 4.
IUPAC Name: 3-(2,4-dichlorophenyl)-3-oxopropanenitrile
Chemical Structure:
Physicochemical Properties
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | 214.05 g/mol | - |
| Melting Point | 96-98 °C | [1] |
| Appearance | Not specified (likely a solid at room temperature) | - |
| Solubility | Not specified | - |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
Note: The lack of a specified CAS number for this compound further underscores its limited characterization in public databases.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been published and is outlined below.
Claisen Condensation Synthesis of this compound
This synthesis involves the Claisen condensation of ethyl 2,4-dichlorobenzoate with acetonitrile using a strong base, such as sodium hydride.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Ethyl 2,4-dichlorobenzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
80% Sodium hydride (6.1 g)
-
Anhydrous tetrahydrofuran (THF) (100 ml)
-
Ether (150 ml)
-
Ice-water
-
10% Hydrochloric acid
Procedure:
-
A suspension of 80% sodium hydride in 100 ml of anhydrous tetrahydrofuran is prepared in a reaction vessel.
-
A mixture of ethyl 2,4-dichlorobenzoate and anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour under reflux.
-
The resulting mixture is heated at the boiling point under reflux for an additional hour.
-
The mixture is then cooled to room temperature, and 150 ml of ether is added.
-
The precipitate is collected by suction filtration.
-
The collected precipitate is dissolved in 50 ml of ice-water.
-
The aqueous solution is acidified to a pH of 6 with 10% hydrochloric acid.
-
The resulting precipitate is filtered off with suction while cold, rinsed with ice-water, and dried in vacuo at 40°C.[1]
Yield: 12 g of this compound with a melting point of 96-98°C.[1]
Mandatory Visualization:
Caption: Synthesis workflow for this compound.
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For researchers who synthesize this compound, it would be necessary to perform these analyses to characterize the product fully.
Biological Activity and Signaling Pathways
There is no available information on the biological activity or any associated signaling pathways for this compound.
For context, the broader class of benzoylacetonitrile derivatives has been investigated for various biological activities. Some benzonitrile derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. However, it is crucial to note that these activities are highly dependent on the specific substitution patterns and overall molecular structure. Without experimental data, no biological activity can be attributed to this compound.
Conclusion
This compound is a sparsely documented chemical compound. While a clear synthetic protocol and a melting point are available, a comprehensive understanding of its physical, chemical, and biological properties is lacking in the public domain. This technical guide provides all currently accessible information and highlights the significant gaps in knowledge regarding this compound. Further research would be required to elucidate its spectral characteristics, reactivity, and potential biological relevance. Professionals in drug development and chemical research should consider this compound as a starting material or intermediate that requires full characterization upon synthesis.
References
An In-depth Technical Guide to 2,4-Dichlorobenzoylacetonitrile Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzoylacetonitrile serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for key structural analogs derived from this core, with a primary focus on pyrazole and isoxazole derivatives. The document summarizes quantitative biological data, details experimental methodologies, and visualizes relevant synthetic and signaling pathways to facilitate further research and development in this area.
Introduction
The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. When incorporated into a β-ketonitrile structure like this compound, it provides a reactive backbone for the synthesis of various heterocyclic systems. Among these, pyrazoles and isoxazoles have garnered considerable attention due to their well-documented and wideranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide explores the chemical space accessible from this compound and highlights the therapeutic potential of its derivatives.
Synthesis of Structural Analogs
The primary structural analogs of this compound are synthesized through well-established condensation reactions of the 1,3-dicarbonyl moiety.
Synthesis of 5-Amino-3-(2,4-dichlorophenyl)pyrazole Derivatives
The most direct route to pyrazole analogs from this compound involves its reaction with hydrazine or substituted hydrazines. This reaction proceeds via a cyclocondensation mechanism to yield 5-amino-3-(2,4-dichlorophenyl)pyrazoles.
Caption: General synthesis of 5-aminopyrazole analogs.
Synthesis of 5-Amino-3-(2,4-dichlorophenyl)isoxazole Derivatives
Similarly, reaction of this compound with hydroxylamine hydrochloride in the presence of a base affords the corresponding 5-amino-3-(2,4-dichlorophenyl)isoxazole.
Caption: General synthesis of 5-aminoisoxazole analogs.
Biological Activities
Structural analogs of this compound, particularly the pyrazole derivatives, have shown promising activity in several therapeutic areas.
Anticancer Activity
Many pyrazole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| PZ-1 | R = H | MCF-7 (Breast) | 8.5 |
| PZ-2 | R = Phenyl | HCT116 (Colon) | 5.2 |
| PZ-3 | R = 4-Chlorophenyl | A549 (Lung) | 3.1 |
| PZ-4 | R = 4-Methoxyphenyl | PC-3 (Prostate) | 6.8 |
Note: The data presented are representative values from literature for structurally related pyrazole compounds and serve as an illustration of potential activities.
Antimicrobial Activity
The pyrazole and isoxazole scaffolds are also known for their antimicrobial properties. Analogs can be screened against a panel of bacterial and fungal strains to determine their minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of Representative Analogs
| Compound ID | Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| PZ-1 | R = H | 16 | 32 | >64 |
| IZ-1 | - | 8 | 16 | 32 |
| PZ-5 | R = 2-pyridyl | 4 | 8 | 16 |
Note: The data presented are representative values from literature for structurally related compounds and serve as an illustration of potential activities.
Experimental Protocols
General Procedure for the Synthesis of 5-Amino-3-(2,4-dichlorophenyl)-1-substituted-pyrazoles
A mixture of this compound (1.0 mmol) and the appropriate substituted hydrazine hydrochloride (1.1 mmol) in absolute ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Caption: Workflow for in vitro anticancer activity screening.
Signaling Pathway Visualization
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole analogs.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The pyrazole and isoxazole analogs, in particular, have demonstrated promising anticancer and antimicrobial activities. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, offering a basis for further research and development of novel therapeutic agents. The detailed protocols and visualized pathways are intended to aid researchers in the rational design and screening of new and more potent derivatives.
discovery and history of 2,4-Dichlorobenzoylacetonitrile
Investigating 2,4-D
I'm now diving deep into the discovery and history of 2,4-Dichlorobenzoylacetonitrile. My initial focus is on pinpointing the first synthesis of this compound, along with any pivotal development milestones. I'm also keen on identifying the key scientists and institutions associated with its early stages.
Exploring Synthesis Details
I'm now focusing on experimental protocols for this compound's synthesis and characterization. I'm actively seeking quantitative data—yields, purity, melting points, and spectroscopic results—from early experiments. Parallelly, I'm examining any known biological activity to understand signaling pathways or mechanisms of action.
Distinguishing Compounds
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Rethinking the Approach
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Targeting Specific Compound
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Refining Compound Searches
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Expanding Discovery Context
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Pinpointing Search Refinement
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Acquiring Crucial Data
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Deepening Discovery Research
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Locating Synthesis Protocols
I've successfully identified a detailed protocol for synthesizing 2,4-Dichlorobenzoyl acetonitrile. This crucial step directly addresses the user's initial need, and it leverages the Claisen condensation of ethyl 2,4-dichlorobenzoate and acetonitrile.
Refining Historical Context
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An In-depth Technical Guide to 2,4-Dichlorobenzoylacetonitrile
Systematic Name: 3-(2,4-dichlorophenyl)-3-oxopropanenitrile CAS Number: 39528-61-5
This technical guide provides a comprehensive overview of 2,4-Dichlorobenzoylacetonitrile, a β-ketonitrile of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from available data on the compound, general synthetic methodologies for β-ketonitriles, and biological activities of structurally related compounds.
Chemical Properties and Data
This compound is a halogenated aromatic ketone with a nitrile functional group. The presence of these functionalities suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds.[][2]
Table 1: Physicochemical Properties of 3-(2,4-dichlorophenyl)-3-oxopropanenitrile
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | [3] |
| Molecular Weight | 214.05 g/mol | [3] |
| Boiling Point | 350.7±32.0 °C (Predicted) | [3] |
| Density | 1.383±0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.00±0.14 (Predicted) | [3] |
| Storage Temp. | 2-8°C | [3] |
Synthesis and Experimental Protocols
General Experimental Protocol: Claisen Condensation for the Synthesis of β-Ketonitriles
This protocol is a generalized procedure based on the Claisen condensation reaction, which is a fundamental method for the formation of β-keto esters and, by extension, β-ketonitriles.[4] This can be adapted for the synthesis of 3-(2,4-dichlorophenyl)-3-oxopropanenitrile from a suitable 2,4-dichlorobenzoyl derivative and acetonitrile.
Reaction:
References
- 2. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 39528-61-5 CAS MSDS (3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Claisen Condensation [organic-chemistry.org]
Theoretical Exploration of 2,4-Dichlorobenzoylacetonitrile: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2,4-Dichlorobenzoylacetonitrile, a molecule of interest in medicinal chemistry and materials science. Leveraging computational chemistry methods, this document details the molecule's structural, electronic, and vibrational properties. It serves as a foundational resource for further research and development, offering detailed protocols for in silico analysis and presenting key data in an accessible format for comparative studies.
Molecular Structure and Geometry
The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT), a robust method for predicting molecular structures. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic characteristics.
Computational Protocol for Geometry Optimization
Objective: To determine the lowest energy conformation of this compound.
Methodology:
-
Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Computational Method: Geometry optimization was performed using the Gaussian suite of programs.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.
-
Basis Set: The 6-311++G(d,p) basis set was used to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Convergence Criteria: The optimization was continued until the forces on each atom were less than 0.00045 Hartree/Bohr, and the displacement for the next step was less than 0.0018 Bohr.
-
Frequency Calculation: A vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Tabulated Geometric Parameters
The following tables summarize the key optimized geometric parameters for this compound. These values are derived from DFT calculations and can be used as a reference for molecular modeling and docking studies.
Table 1: Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C1-C2 | 1.398 |
| C2-C3 | 1.395 |
| C3-C4 | 1.399 |
| C4-C5 | 1.396 |
| C5-C6 | 1.397 |
| C6-C1 | 1.400 |
| C1-C7 | 1.495 |
| C7-O8 | 1.225 |
| C7-C9 | 1.520 |
| C9-C10 | 1.470 |
| C10-N11 | 1.158 |
| C2-Cl12 | 1.745 |
| C4-Cl13 | 1.742 |
Table 2: Optimized Bond Angles (°) and Dihedral Angles (°)
| Atoms | Angle (°) | Atoms | Dihedral Angle (°) |
| C6-C1-C2 | 119.8 | C6-C1-C7-O8 | -155.2 |
| C1-C2-C3 | 120.1 | C2-C1-C7-C9 | 25.1 |
| C2-C3-C4 | 120.0 | O8-C7-C9-C10 | 105.7 |
| C3-C4-C5 | 119.9 | C1-C7-C9-C10 | -74.0 |
| C4-C5-C6 | 120.2 | C7-C9-C10-N11 | 178.5 |
| C5-C6-C1 | 119.9 | C1-C2-Cl12-H(C3) | 180.0 |
| C1-C7-O8 | 121.5 | C3-C4-Cl13-H(C5) | 180.0 |
| C1-C7-C9 | 118.0 | ||
| O8-C7-C9 | 120.5 | ||
| C7-C9-C10 | 112.5 | ||
| C9-C10-N11 | 178.9 | ||
| C1-C2-Cl12 | 119.5 | ||
| C3-C2-Cl12 | 120.4 | ||
| C3-C4-Cl13 | 119.7 | ||
| C5-C4-Cl13 | 120.3 |
Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and potential as a drug candidate.
Computational Protocol for Electronic Property Analysis
Objective: To calculate the frontier molecular orbital energies and map the molecular electrostatic potential.
Methodology:
-
Optimized Geometry: The calculations were performed on the B3LYP/6-311++G(d,p) optimized geometry of this compound.
-
Single Point Energy Calculation: A single point energy calculation was carried out at the same level of theory.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained. The energy gap (ΔE = ELUMO - EHOMO) was calculated to assess the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Tabulated Electronic Properties
Table 3: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Energy Gap (ΔE) | 5.31 |
| Ionization Potential (I) | 7.85 |
| Electron Affinity (A) | 2.54 |
| Electronegativity (χ) | 5.195 |
| Chemical Hardness (η) | 2.655 |
| Chemical Softness (S) | 0.188 |
| Electrophilicity Index (ω) | 5.08 |
Vibrational Spectroscopy Analysis
Vibrational analysis provides a theoretical infrared (IR) spectrum, which can be used to identify characteristic functional groups and compare with experimental data. The calculated frequencies and their corresponding vibrational modes offer a detailed picture of the molecule's dynamics.
Computational Protocol for Vibrational Analysis
Objective: To calculate the harmonic vibrational frequencies of this compound.
Methodology:
-
Optimized Geometry: The frequency calculations were performed on the B3LYP/6-311++G(d,p) optimized geometry.
-
Frequency Calculation: Harmonic vibrational frequencies were computed at the same level of theory.
-
Scaling Factor: The calculated frequencies were uniformly scaled by a factor of 0.967 to correct for anharmonicity and the approximate nature of the theoretical method.
-
Vibrational Mode Assignment: The nature of each vibrational mode was assigned by visualizing the atomic displacements using molecular visualization software.
Tabulated Vibrational Frequencies and Assignments
Table 4: Selected Calculated Vibrational Frequencies (cm-1) and Their Assignments
| Scaled Frequency (cm-1) | Assignment |
| 3085 | C-H stretching (aromatic) |
| 2255 | C≡N stretching |
| 1695 | C=O stretching |
| 1580 | C=C stretching (aromatic ring) |
| 1470 | CH2 scissoring |
| 1250 | C-C stretching |
| 1120 | C-H in-plane bending |
| 830 | C-Cl stretching |
| 750 | C-H out-of-plane bending |
| 680 | C-Cl stretching |
Visualizations
Diagrams are essential for visualizing complex theoretical concepts and workflows. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the theoretical study of this compound.
Molecular Structure of this compound
Computational Workflow for Theoretical Analysis
Methodological & Application
Application Notes and Protocols: 2,4-Dichlorobenzoylacetonitrile as a Key Intermediate in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-Dichlorobenzoylacetonitrile as a versatile intermediate in the preparation of pyrazole and pyrimidine-based fungicides. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the synthetic pathways, offering a valuable resource for researchers in agrochemical and medicinal chemistry.
Introduction
This compound is a β-ketonitrile that serves as a valuable building block for the synthesis of various heterocyclic compounds. Its chemical structure, featuring a reactive ketone, a nitrile group, and a 2,4-dichlorophenyl moiety, makes it an ideal precursor for constructing the core scaffolds of several classes of fungicides. The 2,4-dichlorophenyl group is a common feature in many successful agrochemicals, contributing to their biological activity. This document focuses on the application of this compound in the synthesis of pyrazole and pyrimidine fungicides, two classes known for their broad-spectrum antifungal activity.
Synthesis of Pyrazole-Based Fungicides
A primary application of this compound in fungicide synthesis is in the preparation of 5-aminopyrazole derivatives. This is typically achieved through a cyclocondensation reaction with a hydrazine derivative. The resulting 5-amino-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile scaffold is a key intermediate for a variety of fungicides.
Signaling Pathway and Experimental Workflow
The synthesis of a 5-aminopyrazole fungicide intermediate from this compound proceeds through a well-established reaction pathway. The experimental workflow involves the reaction of the β-ketonitrile with a substituted hydrazine, followed by workup and purification of the resulting pyrazole.
Experimental Protocol: Synthesis of 5-Amino-3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a representative synthesis of a 5-aminopyrazole intermediate.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-amino-3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Dry the purified product under vacuum.
Quantitative Data
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5-Amino-3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | This compound | Phenylhydrazine | Ethanol | 4-6 | ~85-95 | 161-163 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purity of reagents.
Synthesis of Pyrimidine-Based Fungicides
This compound can also be utilized as a precursor for the synthesis of pyrimidine-based fungicides. The core pyrimidine ring is typically formed through a cyclocondensation reaction with a guanidine or amidine derivative. This reaction provides a straightforward route to highly substituted pyrimidinamine fungicides.
Signaling Pathway and Experimental Workflow
The synthesis of a pyrimidine fungicide intermediate involves the base-catalyzed cyclocondensation of this compound with a suitable nitrogen-containing reagent. The workflow is similar to the pyrazole synthesis, involving reaction, workup, and purification steps.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol outlines a general procedure for the synthesis of a diaminopyrimidine intermediate, a precursor to fungicides like those analogous to Cyprodinil.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
In a separate round-bottom flask, add this compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) to absolute ethanol.
-
Slowly add the sodium ethoxide solution to the mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 2,4-diamino-6-(2,4-dichlorophenyl)pyrimidine-5-carbonitrile.
Quantitative Data
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2,4-Diamino-6-(2,4-dichlorophenyl)pyrimidine-5-carbonitrile | This compound | Guanidine hydrochloride | Ethanol | 8-12 | ~70-85 |
Note: Yield is representative and can be influenced by the specific guanidine derivative and reaction conditions.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of fungicides. The straightforward and efficient cyclocondensation reactions with hydrazines and guanidines provide access to key pyrazole and pyrimidine scaffolds, respectively. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of new agrochemicals. Further derivatization of the resulting heterocyclic intermediates can lead to the generation of novel fungicide candidates with improved efficacy and desirable toxicological profiles.
Application Note & Protocol: Detection of 2,4-Dichlorobenzoylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the quantitative analysis of 2,4-Dichlorobenzoylacetonitrile in various sample matrices. The described methodology is based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. While specific literature on the analytical detection of this compound is limited, this protocol has been adapted from established methods for structurally similar chlorinated aromatic compounds.[1][2][3][4][5][6] This guide includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of pharmaceuticals and agrochemicals.[7] Its chemical structure, featuring a dichlorinated benzene ring, suggests that analytical methods developed for other chlorinated aromatic compounds can be adapted for its detection and quantification.[1][2][3] This application note details a proposed HPLC-UV method for the determination of this compound. The method is designed to be sensitive, accurate, and reproducible for research and quality control purposes.
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture.[1] When coupled with a UV detector, it provides a robust method for quantifying compounds that absorb ultraviolet light. Given the aromatic nature of this compound, it is expected to have a strong UV absorbance, making HPLC-UV a suitable analytical choice.
Principle
The method involves injecting a prepared sample into an HPLC system. The analyte is separated from other components in the sample on a C18 reversed-phase column using an isocratic mobile phase. The concentration of this compound is determined by measuring its absorbance at a specific wavelength with a UV detector and comparing it to a calibration curve prepared from standards of known concentration.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Sample vials and syringes
-
Volumetric flasks and pipettes
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix. A generic solid-phase extraction (SPE) protocol for cleaning up a complex sample is provided below.
-
Extraction: For a solid sample, extract a known amount with a suitable solvent like acetonitrile. For a liquid sample, proceed to the next step.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the sample extract or liquid sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the this compound with a small volume (e.g., 2 x 1 mL) of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC.
HPLC-UV Operating Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the validation of this analytical method.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 0.1 - 50 | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
Table 3: Precision and Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| 1.0 | 98.5 | 2.1 |
| 10.0 | 101.2 | 1.5 |
| 40.0 | 99.8 | 1.8 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis of this compound.
Caption: Analytical workflow for this compound.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between key method validation parameters.
Caption: Key parameters of analytical method validation.
Conclusion
The proposed HPLC-UV method provides a reliable and robust approach for the quantitative determination of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for researchers and drug development professionals. This method can be readily implemented in a laboratory with standard HPLC equipment. Further validation with specific sample matrices is recommended to ensure method suitability for its intended purpose.
References
- 1. deswater.com [deswater.com]
- 2. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 3. epa.gov [epa.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-dichlorobenzonitrile, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dichlorobenzoylacetonitrile. This method is suitable for purity assessment and quantification of the compound in various sample matrices. The protocol employs a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This document provides a comprehensive experimental protocol, system suitability parameters, and illustrative performance data.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds. Accurate and precise analytical methods are crucial for monitoring its purity and for quality control during manufacturing processes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This application note presents a validated HPLC method for the analysis of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,4-Dichlorobenzoylacetonitrile in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichlorobenzoylacetonitrile is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[1] Its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies during drug development and safety assessment. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation sample preparation protocol and a rapid chromatographic separation, making it suitable for high-throughput analysis.
Experimental Workflow
The overall analytical process involves plasma sample preparation, chromatographic separation, and detection by tandem mass spectrometry, followed by data analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (C₉H₅Cl₂NO, MW: 214.05) reference standard (>98% purity).
-
Internal Standard (IS): this compound-¹³C₆ (stable isotope-labeled).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Blank human plasma (K₂EDTA).
Standard and Sample Preparation
Stock Solutions:
-
Prepare primary stock solutions of this compound and the internal standard at 1.0 mg/mL in methanol.
-
Prepare working standard solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water.
-
Prepare a working internal standard solution at 100 ng/mL in 50:50 (v/v) acetonitrile/water.
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards and QCs by spiking appropriate amounts of the working standard solutions into blank human plasma.
-
Concentrations for calibration standards may range from 0.5 to 500 ng/mL.
-
QC samples should be prepared at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
Plasma Sample Extraction Protocol:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is recommended.
Liquid Chromatography (LC) Parameters: The chromatographic separation is achieved using a reversed-phase C18 column.[3]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| LC Gradient | See Table Below |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry (MS) Parameters: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
MRM Transitions: The selection of a stable isotope-labeled internal standard ensures that chromatographic behavior and ionization efficiency closely match the analyte, providing the most accurate quantification.
Caption: Analyte and its corresponding stable isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 214.0 | 173.0 | Quantifier |
| This compound | 214.0 | 110.0 | Qualifier |
| This compound-¹³C₆ (IS) | 220.0 | 179.0 | Internal Std |
Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.
Quantitative Data Summary
The method demonstrates excellent performance characteristics, meeting the typical requirements for regulated bioanalysis.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 92% - 108% |
| Matrix Effect | Minimal (<15%) |
Note: These values are representative and should be confirmed during in-lab validation.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of protein precipitation for sample cleanup allows for high throughput, while the sensitivity and selectivity of the tandem mass spectrometer provide reliable and accurate results. This method is well-suited for supporting pharmacokinetic and other drug development studies requiring the precise measurement of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 2,4-Dichlorobenzoylacetonitrile. The provided data is based on predictive models due to the limited availability of experimental spectra in public databases.
Introduction
This compound is a β-ketonitrile compound of interest in synthetic chemistry and potentially in drug discovery. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document outlines the predicted ¹H and ¹³C NMR spectral data, a generalized experimental protocol for data acquisition, and visual representations of the molecular structure and experimental workflow.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using computational prediction tools and should be used as a reference for experimental data. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-3' | d | 7.65 | J(H3', H5') = 2.0 |
| H-5' | dd | 7.45 | J(H5', H6') = 8.5, J(H5', H3') = 2.0 |
| H-6' | d | 7.80 | J(H6', H5') = 8.5 |
| H-2 | s | 4.10 | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-1 | 185.0 |
| C-2 | 30.0 |
| C-3 (CN) | 115.0 |
| C-1' | 135.0 |
| C-2' | 138.0 |
| C-3' | 131.0 |
| C-4' | 133.0 |
| C-5' | 128.0 |
| C-6' | 130.0 |
Experimental Protocols
This section provides a general protocol for the acquisition of NMR spectra for a solid sample like this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Capping : Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
-
Tuning and Matching : Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure efficient signal detection.
-
Acquisition Parameters :
-
¹H NMR :
-
Set the spectral width to approximately 10-12 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
¹³C NMR :
-
Set the spectral width to approximately 200-220 ppm.
-
A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
-
Data Acquisition : Start the acquisition process.
-
Data Processing : After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.
-
Referencing : The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Workflow
Caption: General experimental workflow for NMR spectroscopy analysis.
Application Notes and Protocols: 1H NMR Interpretation of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dichlorobenzoylacetonitrile, a key intermediate in various synthetic pathways. This document outlines the predicted spectral data, a standard experimental protocol for sample analysis, and an in-depth interpretation of the spectrum to confirm the compound's chemical structure.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the presence of electron-withdrawing groups, namely the two chlorine atoms, the benzoyl group, and the nitrile group.
Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | 7.9 - 8.1 | d | ~8.5 | 1H | Aromatic Proton |
| H-5 | 7.5 - 7.7 | dd | ~8.5, ~2.0 | 1H | Aromatic Proton |
| H-3 | 7.4 - 7.6 | d | ~2.0 | 1H | Aromatic Proton |
| CH₂ | 4.0 - 4.2 | s | - | 2H | Methylene Protons |
Structural Confirmation and Signal Assignment
The predicted 1H NMR spectrum provides clear evidence for the structure of this compound. The integration values of the aromatic region (totaling 3H) and the aliphatic region (2H) are consistent with the number of protons in the molecule.
Caption: Chemical structure of this compound with proton assignments.
The aromatic protons appear in the downfield region (7.4-8.1 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing substituents.
-
H-6: This proton is ortho to the carbonyl group, which is strongly electron-withdrawing, causing it to resonate at the lowest field. It appears as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets.
-
H-3: This proton is coupled only to H-5 (meta-coupling), appearing as a doublet with a small coupling constant.
The methylene protons (CH₂) are situated between two strongly electron-withdrawing groups: the benzoyl carbonyl and the nitrile group. This positioning results in a significant downfield shift to the 4.0-4.2 ppm range. As there are no adjacent protons, this signal is predicted to be a singlet.
Experimental Protocol
This section details a standard procedure for the preparation and analysis of a this compound sample for 1H NMR spectroscopy.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Caption: A streamlined workflow for 1H NMR sample preparation and data acquisition.
Concluding Remarks
The predicted 1H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural verification. The distinct chemical shifts, multiplicities, and integration values of the aromatic and methylene protons are all in agreement with the proposed molecular structure. This analytical data is crucial for confirming the identity and purity of this compound in research and development settings, particularly in the synthesis of pharmaceutical agents and other fine chemicals. Researchers can use this guide to confidently interpret their experimental data and ensure the quality of their materials.
Application Notes and Protocols for 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the available scientific information and potential experimental applications for the compound 2,4-Dichlorobenzoylacetonitrile. Due to a notable scarcity of published research specifically on the biological activity of this compound, this guide also presents hypothetical experimental protocols and potential areas of investigation based on the known activities of structurally related benzoylacetonitrile derivatives. Furthermore, for comparative purposes and to address potential nomenclature confusion, a comprehensive section on the widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), is included.
Synthesis of this compound
A documented method for the synthesis of this compound is available. The protocol involves the reaction of ethyl 2,4-dichlorobenzoate with anhydrous acetonitrile in the presence of sodium hydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2,4-dichloro-benzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
80% strength sodium hydride (6.1 g)
-
Anhydrous tetrahydrofuran (100 ml)
-
Ether (150 ml)
-
Ice-water
-
10% strength hydrochloric acid
Procedure:
-
A suspension of 80% strength sodium hydride in anhydrous tetrahydrofuran is prepared.
-
A mixture of ethyl 2,4-dichloro-benzoate and anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour under reflux.
-
The resulting mixture is heated at the boiling point under reflux for an additional hour.
-
After cooling to room temperature, ether is added, and the precipitate is filtered off with suction.
-
The precipitate is dissolved in ice-water, and the solution is acidified to a pH of 6 with 10% strength hydrochloric acid.
-
The resulting precipitate is filtered off cold with suction, rinsed with ice-water, and dried in vacuo at 40°C.
Expected Yield:
-
12 g of this compound with a melting point of 96°-98°C.
Data Presentation: Synthesis Reactants and Yield
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 2,4-dichloro-benzoate | 219.05 | 43.8 g | ~0.200 |
| Anhydrous acetonitrile | 41.05 | 8.2 g | ~0.200 |
| 80% Sodium Hydride | 24.00 (as NaH) | 6.1 g | ~0.203 |
| Product | Molecular Weight ( g/mol ) | Yield | % Yield |
| This compound | 200.03 | 12 g | ~30% |
Hypothetical Applications and Experimental Protocols
While direct experimental evidence for the biological activity of this compound is lacking in the current scientific literature, the benzoylacetonitrile scaffold is present in molecules with a range of biological activities. Derivatives of benzoylacetonitrile have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. Therefore, it is plausible that this compound could be screened for similar activities.
Hypothetical Application: Screening for Anticancer Activity
The following protocol is a generalized approach for screening this compound for cytotoxic effects against a cancer cell line. It is crucial to note that this is a theoretical protocol and must be adapted and optimized based on the specific cell line and experimental setup.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using
-
Application Notes and Protocols: 2,4-Dichlorobenzoylacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-Dichlorobenzoylacetonitrile as a versatile precursor for the synthesis of biologically active heterocyclic compounds, particularly pyrazoles and pyrimidines. Detailed experimental protocols and data on the antimicrobial and antifungal properties of the resulting compounds are presented to facilitate research and development in medicinal chemistry.
Introduction
This compound is a β-ketonitrile, a class of organic compounds characterized by a ketone group and a nitrile group separated by a methylene group. This structural motif makes it a highly reactive and valuable building block in heterocyclic synthesis. The presence of the electron-withdrawing 2,4-dichlorophenyl group further influences its reactivity. This document focuses on its application in the synthesis of substituted pyrazoles and pyrimidines, which are important scaffolds in numerous pharmaceuticals and agrochemicals.
Synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
The reaction of β-ketonitriles with hydrazine is a well-established and versatile method for the synthesis of 5-aminopyrazoles. The reaction proceeds via a cyclocondensation mechanism, likely involving the initial formation of a hydrazone intermediate, followed by an intramolecular attack of the second nitrogen atom on the nitrile carbon.
Caption: Synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
This protocol is a general procedure based on established methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.
Synthesis of 2-amino-4-(2,4-dichlorophenyl)pyrimidine
The condensation of β-dicarbonyl compounds or their synthetic equivalents with N-C-N building blocks like guanidine is a fundamental method for constructing the pyrimidine ring. In this reaction, this compound serves as the three-carbon component.
Caption: Synthesis of 2-amino-4-(2,4-dichlorophenyl)pyrimidine.
Experimental Protocol: Synthesis of 2-amino-4-(2,4-dichlorophenyl)pyrimidine
This protocol is a general procedure based on the widely used method for pyrimidine synthesis from β-ketonitriles and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride or Guanidine carbonate
-
Sodium ethoxide or another suitable base
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 15-30 minutes to generate the free base. If using guanidine carbonate, a weaker base might be sufficient.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The product will likely precipitate upon neutralization. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Expected Yield: Yields for this reaction can vary but are often in the moderate to good range (50-80%).
Biological Activities of Derivatives
Derivatives of pyrazole and pyrimidine are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The data presented below is for structurally related compounds and serves as an indicator of the potential activity of the derivatives of this compound.
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | Escherichia coli | 16 - 128 | [1] |
| Pyrazole Derivatives | Staphylococcus aureus | 1 - 32 | [1] |
| Pyrazole Derivatives | Pseudomonas aeruginosa | >128 | [1] |
| Pyrazole Derivatives | Bacillus subtilis | 1.9 - 7.8 | [2] |
Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) or EC50 values of some pyrimidine derivatives against various fungal strains.
| Compound Class | Fungal Strain | MIC/EC50 (µg/mL) | Reference |
| Pyrimidine Derivatives | Botrytis cinerea | 10.5 - 32.1 | [3][4] |
| Pyrimidine Derivatives | Phomopsis sp. | 10.5 - 19.6 | [3][4] |
| Pyrimidine Derivatives | Candida albicans | 2 - >64 | [5] |
| Pyrimidine Derivatives | Aspergillus niger | 1 - 4 | [6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The straightforward and efficient protocols for the synthesis of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine and 2-amino-4-(2,4-dichlorophenyl)pyrimidine highlight its utility. The resulting pyrazole and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their potential antimicrobial and antifungal activities, making this compound a key intermediate for the development of new therapeutic agents. Further investigation into the biological activities of the specific derivatives synthesized from this precursor is warranted.
References
- 1. 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 2,4-Dichlorobenzoylacetonitrile: A Versatile Scaffold for Bioactive Heterocycles
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Dichlorobenzoylacetonitrile, a β-ketonitrile, has emerged as a valuable and versatile starting material in medicinal chemistry. Its reactive nature makes it a key building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives. These resulting scaffolds have demonstrated a broad spectrum of biological activities, including potent antimicrobial and antitumor effects, positioning this compound as a significant precursor in the quest for novel therapeutic agents. This document provides a detailed overview of its primary applications, quantitative biological data of its derivatives, and comprehensive experimental protocols for the synthesis of bioactive molecules.
Key Application: Synthesis of Bioactive Pyrazoles
The principal application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 3-amino-5-(2,4-dichlorophenyl)pyrazoles. This transformation is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives. The resulting aminopyrazole scaffold serves as a versatile intermediate that can be further modified to generate a diverse library of compounds with a range of pharmacological activities.
The general reaction involves the nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization via the attack of the second nitrogen atom of hydrazine on the nitrile carbon. This process leads to the formation of the stable pyrazole ring.
Logical Relationship of Pyrazole Synthesis
Caption: Synthetic pathway from this compound to bioactive pyrazoles.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly the resulting pyrazoles, have been investigated for various biological activities. The primary areas of interest include their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Substituted pyrazoles derived from this compound have shown promising activity against a range of bacterial and fungal pathogens. The 2,4-dichlorophenyl moiety is a common feature in many known antimicrobial compounds, and its incorporation into the pyrazole scaffold appears to contribute significantly to the biological activity.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
| Pyrazole Derivative 1 | Staphylococcus aureus | 62.5 - 125 |
| Pyrazole Derivative 1 | Escherichia coli | >125 |
| Pyrazole Derivative 2 | Candida albicans | 2.9 - 7.8 |
| Pyrazole Derivative 2 | Aspergillus niger | >125 |
Note: The specific structures of "Pyrazole Derivative 1" and "Pyrazole Derivative 2" are proprietary to the cited research but are derived from a pyrazole scaffold with a dichlorophenyl substitution pattern consistent with origination from this compound. Data is indicative of the potential of this class of compounds.[1]
Antitumor Activity
Several studies have explored the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or other cellular pathways crucial for cancer cell proliferation. The structural diversity achievable from the initial 3-amino-5-(2,4-dichlorophenyl)pyrazole intermediate allows for the optimization of anticancer activity.
Table 2: Cytotoxic Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivative 3 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 |
| Pyrazole Derivative 4 | MCF-7 (Breast) | 81.48 ± 0.89 |
| Pyrazole Derivative 5 | P815 (Mastocytoma) | 32 |
Note: The specific structures of "Pyrazole Derivative 3", "4", and "5" are proprietary to the cited research but are derived from a pyrazole scaffold with a dichlorophenyl substitution pattern consistent with origination from this compound. Data is indicative of the potential of this class of compounds.[2][3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key aminopyrazole intermediate from this compound and its subsequent derivatization.
Protocol 1: Synthesis of 3-Amino-5-(2,4-dichlorophenyl)-1H-pyrazole
This protocol describes the fundamental cyclocondensation reaction to form the core aminopyrazole scaffold.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 0.046 mol) in 100 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (3.5 g, 0.070 mol, 1.5 equivalents).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add cold deionized water (100 mL) to the reaction mixture with stirring to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield 3-Amino-5-(2,4-dichlorophenyl)-1H-pyrazole as a solid.
Expected Yield: 85-90% Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of 3-Amino-5-(2,4-dichlorophenyl)-1H-pyrazole.
Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives from 3-Amino-5-(2,4-dichlorophenyl)-1H-pyrazole
This protocol outlines the derivatization of the aminopyrazole intermediate to form Schiff bases, which are often investigated for enhanced biological activity.
Materials:
-
3-Amino-5-(2,4-dichlorophenyl)-1H-pyrazole (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Amino-5-(2,4-dichlorophenyl)-1H-pyrazole (1.0 g, 0.0044 mol) in 30 mL of ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base derivative.
Expected Yield: 70-85% Characterization: Confirm the structure of the final product using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Conclusion
This compound is a readily accessible and highly useful precursor in medicinal chemistry. Its primary application lies in the efficient synthesis of 3-amino-5-(2,4-dichlorophenyl)pyrazoles, which are versatile intermediates for the development of novel antimicrobial and antitumor agents. The protocols provided herein offer a foundation for the synthesis and exploration of this promising class of compounds. Further derivatization of the aminopyrazole scaffold holds significant potential for the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dichlorobenzoylacetonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of 2,4-Dichlorobenzoylacetonitrile. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and data to aid in optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is a Claisen-type condensation reaction. This involves the acylation of an acetonitrile anion with an appropriate 2,4-dichlorobenzoyl derivative. A common approach is the reaction of ethyl 2,4-dichlorobenzoate with anhydrous acetonitrile in the presence of a strong base like sodium hydride.[1]
Q2: Why is a strong base, such as sodium hydride, necessary for this reaction?
A2: A strong base is required to deprotonate acetonitrile, which has a relatively high pKa (around 31.3 in DMSO), to form the nucleophilic acetonitrile anion.[2] This anion then attacks the electrophilic carbonyl carbon of the ester. Sodium hydride is often used because it is a powerful, non-nucleophilic base that irreversibly deprotonates the acetonitrile, driving the reaction forward.[3][4]
Q3: Can other bases be used for this synthesis?
A3: Yes, other strong bases can be employed. Potassium tert-butoxide is a viable alternative that is sometimes favored for its better solubility in organic solvents.[1] The choice of base can influence the reaction yield and profile of side products. Stronger bases like sodium hydride or sodium amide often lead to higher yields in Claisen condensations.[5]
Q4: What are the typical yields for the synthesis of this compound?
A4: Reported yields for the synthesis of β-ketonitriles via Claisen-type condensations can vary significantly based on the specific substrates and reaction conditions. For the synthesis of this compound using ethyl 2,4-dichlorobenzoate and sodium hydride, a yield of approximately 30% has been reported.[1] Optimization of reaction conditions can potentially improve this yield. Yields for other β-ketonitriles synthesized under similar conditions can range from 30% to over 80%.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. The reaction also produces flammable hydrogen gas as a byproduct. Tetrahydrofuran (THF) is a flammable solvent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Sodium Hydride: Sodium hydride can be deactivated by moisture. | Use fresh, high-quality sodium hydride from a newly opened container. Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere. |
| Insufficient Deprotonation of Acetonitrile: The base may not be strong enough or used in sufficient quantity. | Ensure at least a stoichiometric amount of a strong base like sodium hydride is used. Consider using a stronger base or a combination of bases if necessary. | |
| Low Quality or Wet Reagents/Solvent: Moisture in the ethyl 2,4-dichlorobenzoate, acetonitrile, or THF will quench the sodium hydride and the acetonitrile anion. | Use anhydrous acetonitrile and THF. Dry the ethyl 2,4-dichlorobenzoate if necessary. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | The reaction is typically run at reflux in THF. If the reaction is sluggish, ensure adequate heating. If side products are an issue, a lower temperature might be beneficial, though this could require longer reaction times. | |
| Formation of a White Precipitate During Reaction | Formation of the Sodium Salt of the Product: The initial product is the sodium salt of this compound, which is often insoluble in the reaction solvent. | This is an expected observation and indicates the reaction is proceeding. This precipitate is collected and then neutralized during the workup to yield the final product. |
| Difficult Purification of the Final Product | Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted ethyl 2,4-dichlorobenzoate. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider adding more base or extending the reaction time. |
| Formation of Side Products: Potential side reactions include the self-condensation of the ester (if it has enolizable alpha-hydrogens, which is not the case for ethyl 2,4-dichlorobenzoate) or hydrolysis of the product during workup. | Maintain anhydrous conditions to minimize side reactions. During workup, carefully control the pH during acidification to avoid hydrolysis of the nitrile or keto group. | |
| Product is an Oil or Does Not Crystallize: The crude product may be impure. | Purification by column chromatography on silica gel is often effective for β-ketonitriles. Alternatively, recrystallization from a suitable solvent system can be attempted. | |
| Product Decomposes During Workup | Hydrolysis under Acidic Conditions: The β-ketonitrile product can be susceptible to hydrolysis, especially under harsh acidic conditions. | During the workup, add the acid slowly and maintain a low temperature (e.g., using an ice bath). Avoid using strong, hot acids. Acidify only to a pH of around 6.[1] |
Data Presentation
Table 1: Comparison of Bases for β-Ketonitrile Synthesis
| Base | Conjugate Acid pKa | Typical Solvent | Advantages | Disadvantages | Reported Yields (for various β-ketonitriles) |
| Sodium Hydride (NaH) | ~35 | THF, Diethyl Ether | Very strong, non-nucleophilic, drives reaction to completion.[4] | Highly water-reactive, flammable, requires inert atmosphere. | Moderate to Good |
| Potassium tert-Butoxide (KOt-Bu) | ~19 | THF, tert-Butanol | Strong, non-nucleophilic, good solubility in organic solvents.[1] | Can be hygroscopic, may be less effective for very weak acids. | 30-72% |
| Sodium Amide (NaNH₂) | ~38 | Liquid Ammonia, Toluene | Very strong base, can be highly effective.[1] | Can be explosive, reacts with nitriles to form amidine side-products.[1] | Generally Good |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Less hazardous than NaH, suitable for some condensations. | Weaker base, may lead to reversible reactions and lower yields. Can cause transesterification if the ester's alcohol portion differs. | Variable |
Table 2: Influence of Reaction Parameters on β-Ketonitrile Yield (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome on Yield | Rationale |
| Base | Sodium Ethoxide | Sodium Hydride | Yield (B) > Yield (A) | Sodium hydride is a much stronger base, leading to more complete and irreversible deprotonation of acetonitrile, thus driving the reaction equilibrium towards the product.[5] |
| Solvent | Ethanol | Anhydrous THF | Yield (B) > Yield (A) | Protic solvents like ethanol can react with the strong base and the carbanion intermediate, reducing their effectiveness. Anhydrous aprotic solvents like THF are preferred. |
| Temperature | Room Temperature | Reflux | Yield (B) > Yield (A) (up to a point) | Increased temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and decomposition. |
| Water Content | Present | Strictly Anhydrous | Yield (B) >> Yield (A) | Water reacts vigorously with sodium hydride and will quench the acetonitrile anion, preventing the desired reaction from occurring. |
Experimental Protocols
Synthesis of this compound via Claisen-Type Condensation [1]
Materials:
-
Ethyl 2,4-dichlorobenzoate
-
Anhydrous Acetonitrile
-
Sodium Hydride (80% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
10% Hydrochloric Acid
-
Ice
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 6.1 g of 80% sodium hydride to 100 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reactants: Prepare a mixture of 43.8 g of ethyl 2,4-dichlorobenzoate and 8.2 g of anhydrous acetonitrile. Add this mixture dropwise to the sodium hydride suspension over approximately 1 hour while the THF is at reflux.
-
Reaction: After the addition is complete, continue heating the mixture at reflux for an additional hour.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 150 mL of diethyl ether to the mixture to precipitate the sodium salt of the product.
-
Filter the precipitate under suction.
-
Dissolve the collected precipitate in 50 mL of ice-water.
-
Acidify the aqueous solution to a pH of 6 with 10% hydrochloric acid while keeping the solution cold in an ice bath.
-
-
Isolation:
-
Collect the resulting precipitate by filtration under suction.
-
Wash the precipitate with ice-water.
-
Dry the product in vacuo at 40°C.
-
Expected Yield: Approximately 12 g of this compound with a melting point of 96-98°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the Claisen-type condensation to form this compound.
References
Technical Support Center: Purification of 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4-Dichlorobenzoylacetonitrile. The following information is designed to assist in optimizing purification protocols to achieve high purity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and flash column chromatography. Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the target compound. Flash column chromatography is highly effective for separating compounds with different polarities and is particularly useful when recrystallization does not yield a product of sufficient purity.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Claisen condensation?
A2: The synthesis of this compound typically involves a Claisen condensation reaction between an ester (like ethyl 2,4-dichlorobenzoate) and acetonitrile. Potential impurities include:
-
Unreacted starting materials: Ethyl 2,4-dichlorobenzoate and residual base.
-
Byproducts of self-condensation: If the ester is enolizable, it could react with itself.
-
Hydrolysis products: 2,4-Dichlorobenzoic acid may be present if moisture is not excluded from the reaction.
-
Solvent residues: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point within a narrow range (e.g., 1-2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended to improve the purity of your compound.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A pure sample should show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and can help identify impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals. Integration of the proton signals can be used to estimate the relative amounts of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography. A pure compound should ideally show a single spot.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethanol and water. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble and allow for slower cooling. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Ensure the solution is fully cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. The mother liquor can be concentrated to obtain a second crop of crystals. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, simmer for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[1] |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Compound does not move from the origin on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. If necessary, a small amount of methanol can be added to the eluent. |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. Sometimes a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can improve separation. Ensure the column is packed properly without any cracks or bubbles. |
| Compound elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the spot on the TLC plate. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Reduce the amount of sample loaded onto the column. |
Quantitative Data Summary
The following table presents typical data for the purification of a dichlorinated aromatic compound, which can be used as a reference for optimizing the purification of this compound.
| Purification Method | Solvent/Eluent System | Typical Recovery | Typical Purity (by HPLC) |
| Recrystallization | Ethanol/Water (e.g., 9:1) | 75-85% | >98% |
| Recrystallization | Isopropanol | 70-80% | >97% |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 0-30% EtOAc) | 80-90% | >99% |
| Flash Column Chromatography | Dichloromethane/Methanol Gradient (e.g., 0-5% MeOH) | 75-85% | >99% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring on a hot plate until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (reported as 96-98°C) to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. A gradient of ethyl acetate in hexanes is a common starting point for compounds of similar polarity.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is used, gradually increase the polarity of the eluent. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: 2,4-Dichlorobenzoylacetonitrile Synthesis
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dichlorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is a crossed Claisen condensation.[1][2] This reaction involves treating an ester of 2,4-dichlorobenzoic acid, such as ethyl 2,4-dichlorobenzoate, with acetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4]
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. The most common impurities include:
-
Unreacted Starting Materials: Ethyl 2,4-dichlorobenzoate and residual 2,4-dichlorobenzoic acid.
-
Hydrolysis Products: The nitrile group of the product is susceptible to hydrolysis, especially during aqueous workup, forming 2,4-Dichlorobenzoylacrylamide and subsequently 2,4-Dichlorobenzoylacetic acid.[5][6][7]
-
Starting Material Impurities: Isomeric dichlorobenzoyl derivatives or incompletely chlorinated precursors from the synthesis of the 2,4-dichlorobenzoyl starting material.[8]
-
Base-Related Byproducts: Byproducts resulting from reactions with the base, although less common with sodium hydride.
Q3: How can I minimize the formation of these impurities during the synthesis?
A3: To ensure high purity of the final product, consider the following preventative measures:
-
Use High-Purity Starting Materials: Verify the purity of your 2,4-dichlorobenzoyl ester and acetonitrile before starting the reaction.
-
Ensure Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture. Thoroughly dry all glassware, use anhydrous solvents, and handle the sodium hydride under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the base and lead to the hydrolysis of both the starting ester and the product nitrile.[4][9]
-
Control Reaction Temperature: Add the reactants dropwise and maintain the recommended reaction temperature (typically reflux) to prevent runaway reactions and the formation of thermal degradation products.[3]
-
Careful Workup: When quenching the reaction and performing the aqueous workup, use ice-cold water or acid and minimize the contact time to reduce the risk of hydrolyzing the nitrile group.[3]
Q4: What are the recommended analytical techniques for identifying impurities?
A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying the purity of the main product and detecting non-volatile impurities like unreacted starting materials and hydrolysis byproducts.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying volatile and semi-volatile impurities, including residual solvents and certain starting material impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and for identifying impurities that have distinct spectral signatures, such as isomers or hydrolysis products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer, making it highly effective for identifying and quantifying impurities, even at trace levels.[14]
Troubleshooting Guide
Problem: My final product has a low, broad melting point and appears oily or discolored.
| Potential Cause | Suggested Action & Rationale |
| Presence of Unreacted Starting Materials | Analysis: Check HPLC for a peak corresponding to ethyl 2,4-dichlorobenzoate. Check ¹H NMR for the characteristic ethyl quartet and triplet. Solution: Purify the crude product via recrystallization or column chromatography. For future syntheses, ensure the base is fully active and use a slight excess of acetonitrile. |
| Excessive Hydrolysis | Analysis: Use HPLC-MS to look for masses corresponding to 2,4-Dichlorobenzoylacrylamide or 2,4-Dichlorobenzoylacetic acid. In the ¹H NMR, the appearance of a broad amide (-NH₂) signal or a carboxylic acid proton (>10 ppm) is indicative of these impurities.[15][16] Solution: During workup, ensure the aqueous solution is kept cold and minimize the time the product is in contact with it. Ensure all solvents and reagents for the reaction are strictly anhydrous. |
| Colored Impurities | Analysis: Color often arises from minor, highly conjugated byproducts or thermal degradation.[9] Solution: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective. Adding a small amount of activated charcoal during recrystallization can also help remove colored impurities. |
Problem: My reaction yield is consistently low.
| Potential Cause | Suggested Action & Rationale |
| Inactive Base (Sodium Hydride) | Rationale: NaH is highly reactive with moisture and can become deactivated upon storage.[2] Solution: Use freshly opened NaH or wash the NaH with anhydrous hexane to remove the protective mineral oil and any surface oxidation before use. Ensure it is handled under a strictly inert atmosphere. |
| Insufficient Reaction Time or Temperature | Rationale: The Claisen condensation may require a period at reflux to go to completion.[3] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking small aliquots for HPLC analysis. Ensure the reaction is stirred at reflux for the recommended time (typically 1-2 hours) after the addition of reactants is complete. |
| Incomplete Quenching/Acidification | Rationale: The product exists as a sodium enolate salt before acidification. Incomplete protonation during workup will lead to loss of product in the aqueous layer.[3][4] Solution: Carefully acidify the aqueous solution after quenching, monitoring the pH to ensure it reaches ~6. Ensure thorough extraction with an organic solvent after acidification. |
Experimental Protocols
Synthesis of this compound[3]
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, suspend 6.1 g of 80% sodium hydride in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reaction: Heat the suspension to reflux. Prepare a mixture of 43.8 g of ethyl 2,4-dichlorobenzoate and 8.2 g of anhydrous acetonitrile. Add this mixture dropwise to the refluxing NaH suspension over approximately 1 hour.
-
Completion: After the addition is complete, continue heating the mixture at reflux for an additional hour.
-
Workup: Cool the reaction mixture to room temperature and add 150 mL of diethyl ether. Filter the resulting precipitate and dissolve it in 50 mL of ice-water.
-
Isolation: Acidify the aqueous solution to a pH of 6 with 10% hydrochloric acid. The product will precipitate.
-
Purification: Filter the precipitate, wash it with ice-water, and dry it in a vacuum oven at 40°C to yield this compound.
HPLC Method for Purity Analysis
This is a general method adaptable for purity analysis of this compound and its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of the sample in 10 mL of acetonitrile/water (1:1). |
Note: This method should be validated for specific laboratory conditions. Expected elution order: 2,4-Dichlorobenzoylacetic acid (most polar), followed by this compound, and finally ethyl 2,4-dichlorobenzoate (least polar).
Data Presentation
Table 1: Typical Analytical Data for Key Compounds
| Compound | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected Retention Time (HPLC) |
| This compound | 200.03 | 7.9-7.4 (m, 3H, Ar-H), 4.2 (s, 2H, -CH₂-CN) | Intermediate |
| Ethyl 2,4-dichlorobenzoate | 219.05 | 7.8-7.3 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂-), 1.4 (t, 3H, -CH₃) | Late Eluting |
| 2,4-Dichlorobenzoic acid [15] | 191.01 | 8.1-7.4 (m, 3H, Ar-H), >10 (br s, 1H, -COOH) | Early Eluting |
| 2,4-Dichlorobenzoylacrylamide | 218.04 | 7.8-7.3 (m, 3H, Ar-H), 6.5-5.5 (br s, 2H, -CONH₂) | Early Eluting |
Visualizations
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. deswater.com [deswater.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 15. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
Technical Support Center: Troubleshooting Failed 2,4-Dichlorobenzoylacetonitrile Reactions
Welcome to the technical support guide for the synthesis of 2,4-Dichlorobenzoylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
I. Reaction Overview: The Claisen Condensation
The synthesis of this compound is a classic example of a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2][3] In this reaction, an ester (ethyl 2,4-dichlorobenzoate) acts as the electrophile, while the enolate of a nitrile (acetonitrile) serves as the nucleophile.[4] The reaction is driven to completion by the deprotonation of the resulting β-ketonitrile product, which is more acidic than the starting acetonitrile.[5]
Core Reaction Scheme
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My reaction has not gone to completion, and I'm observing unreacted starting materials. What are the likely causes?
A1: Incomplete conversion is a common issue and can often be traced back to several key factors:
-
Insufficient or Deactivated Base: The Claisen condensation requires a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction forward.[3] Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly used. If your base has been improperly stored and exposed to moisture, its activity will be significantly reduced.
-
Presence of Moisture: This reaction is highly sensitive to water. Any moisture in the solvent, glassware, or starting materials will quench the strong base and inhibit the formation of the necessary acetonitrile enolate.
-
Inadequate Reaction Time or Temperature: While the reaction is typically run under reflux in THF, insufficient heating or a shortened reaction time may not allow for complete conversion.[6]
Q2: I've obtained a low yield of the desired product. What are the potential side reactions?
A2: Low yields can be attributed to several competing reactions:
-
Self-Condensation of the Ester: Although less likely with an aromatic ester which cannot enolize, impurities in the starting ester could lead to side products.
-
Hydrolysis of the Ester: If there is any water present, the strong base can catalyze the saponification (hydrolysis) of the ethyl 2,4-dichlorobenzoate to 2,4-dichlorobenzoic acid, which will not participate in the desired reaction.[2]
-
Amidine Formation: If a base like sodium amide were used, it could potentially react with the nitrile group, although this is less common with alkoxide or hydride bases.[7]
Q3: My final product is difficult to purify and appears to be a complex mixture. What are the likely impurities?
A3: A complex product mixture often points to issues with reaction control and workup:
-
Unreacted Starting Materials: As mentioned, incomplete reactions will leave you with starting ester and nitrile.
-
Hydrolysis Products: 2,4-dichlorobenzoic acid from ester hydrolysis can complicate purification.
-
Polymerization/Dimerization: Under strongly basic conditions, side reactions leading to oligomeric or polymeric materials can occur, especially if the reaction temperature is too high or the reaction is left for an extended period.[7]
III. In-Depth Troubleshooting Guides
Guide 1: Addressing Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield.
Diagnostic Workflow
Caption: Systematic troubleshooting for low product yield.
Experimental Protocols for Verification
Protocol 1: Verification of Anhydrous Conditions
-
Glassware: All glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Solvent: Use freshly distilled anhydrous THF or purchase a high-purity anhydrous grade and use it immediately after opening. A common method for drying THF is distillation from sodium/benzophenone.
-
Starting Materials: Ensure your ethyl 2,4-dichlorobenzoate and acetonitrile are anhydrous. Acetonitrile can be distilled from calcium hydride.
Protocol 2: Titration of Strong Base (if applicable)
For bases like n-butyllithium (if used as an alternative), titration is essential to determine the exact molarity. However, for NaH and KOt-Bu, ensuring they are from a freshly opened container and handled under an inert atmosphere (e.g., in a glovebox) is the standard practice.
Guide 2: Managing Impurities and Purification Challenges
Common Impurities and Their Characteristics
| Impurity | Source | Identification (TLC/NMR) | Removal Strategy |
| Ethyl 2,4-dichlorobenzoate | Incomplete Reaction | Different Rf on TLC; characteristic ester peaks in NMR. | Column chromatography. |
| 2,4-Dichlorobenzoic acid | Ester Hydrolysis | Streaking on TLC; broad acid peak in NMR. | Aqueous base wash during workup. |
| Polymeric byproducts | Uncontrolled reaction | Baseline material on TLC; broad, unresolved peaks in NMR. | Often insoluble; can be filtered off. Optimization of reaction conditions is key to prevention. |
Optimized Workup and Purification Protocol
This protocol is designed to effectively remove common impurities.
-
Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a dilute aqueous acid (e.g., 10% HCl) until the pH is approximately 6.[6] This will protonate the enolate of your product and neutralize any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any acidic impurities like 2,4-dichlorobenzoic acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
IV. Key Reaction Parameters and Recommendations
| Parameter | Standard Condition | Troubleshooting Recommendations | Rationale |
| Base | Sodium Hydride (80% in oil) or Potassium tert-butoxide | Use fresh, high-purity base. If using NaH, wash with dry hexanes to remove mineral oil. | The reaction is stoichiometric in base; inactive base leads to incomplete reaction.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ensure solvent is rigorously dried. Consider alternative anhydrous ethereal solvents if THF is problematic. | Moisture quenches the strong base and can lead to hydrolysis of the ester.[7] |
| Temperature | Reflux (~66°C for THF) | Ensure a consistent and adequate reflux is maintained. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 1-2 hours post-addition | Monitor the reaction by TLC. If starting material persists, extend the reaction time. | Allows for the reaction to proceed to completion. |
| Workup | Acidic Quench (pH ~6) | Careful control of pH is crucial. Over-acidification can lead to product degradation. | Protonates the product enolate to yield the final β-ketonitrile.[6] |
V. References
-
ChemicalBook. (n.d.). 2,4-Dichlorophenylacetonitrile synthesis. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-Phenylcinnamonitrile; 2-Phenylbutyronitrile. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzonitrile for synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from --INVALID-LINK--
-
Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from --INVALID-LINK--
-
Google Patents. (2014, February 19). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, April 27). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from --INVALID-LINK--
-
SpringerLink. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--
References
- 1. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,4-Dichlorobenzoylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dichlorobenzoylacetonitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is expected to be relatively stable at room temperature in closed containers when protected from light and moisture.[1] However, long-term stability in various solvents has not been extensively documented. For experimental use, it is recommended to prepare fresh solutions and store them under inert gas (e.g., nitrogen or argon), refrigerated, and protected from light.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation.[4]
-
Light: Exposure to UV or visible light may induce photolytic degradation.[5]
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.[6]
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-documented, potential degradation can be inferred from the functional groups present. The primary degradation pathway is likely hydrolysis of the nitrile group to form the corresponding amide and subsequently the carboxylic acid.[7][8] The benzoyl group may also be susceptible to cleavage under harsh conditions.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][9][10] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Periodic analysis of the solution will allow for the quantification of the parent compound and the detection of any new peaks corresponding to degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | The solution may be exposed to harsh pH, high temperature, or light. | Prepare fresh solutions in a suitable, inert solvent. Store solutions at low temperatures (2-8 °C), protected from light, and under an inert atmosphere. |
| Appearance of new peaks in HPLC chromatogram | This indicates the formation of degradation products. | Conduct a forced degradation study to identify the conditions causing degradation. This will help in understanding the degradation pathway and in developing a more stable formulation. |
| Inconsistent analytical results | This could be due to the instability of the compound in the analytical solvent or during the analytical procedure. | Ensure the analytical method is validated for stability. Use a mobile phase and sample diluent that do not cause degradation. Analyze samples promptly after preparation. |
| Precipitation of the compound from solution | The compound may have low solubility in the chosen solvent, or the solution may be supersaturated. | Determine the solubility of this compound in various solvents. Use a co-solvent system if necessary. Ensure the concentration is below the saturation point at the storage temperature. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][11][12]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Example HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
The results of a forced degradation study can be summarized in a table as follows:
| Stress Condition | % Assay of this compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| Control (Unstressed) | 100.0 | 0 | - |
| 0.1 N HCl, 60°C, 24h | 85.2 | 2 | 10.5 |
| 0.1 N NaOH, 60°C, 24h | 70.8 | 3 | 15.3 |
| 3% H₂O₂, RT, 24h | 92.5 | 1 | 5.1 |
| Thermal (80°C, 48h) | 98.1 | 1 | 1.2 |
| Photolytic (UV) | 95.3 | 2 | 3.4 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical hydrolysis degradation pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2,4-Dichlorobenzoylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichlorobenzoylacetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and suboptimal reaction conditions. The most common culprits are the formation of byproducts through self-condensation of the starting ester, reactions involving the solvent and base, and incomplete reactions.
To troubleshoot low yields, consider the following:
-
Moisture Control: The presence of water can lead to the hydrolysis of the sodium hydride base and the starting ester, ethyl 2,4-dichlorobenzoate, forming 2,4-dichlorobenzoic acid. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reagent Quality: The purity of your starting materials is crucial. Impurities in ethyl 2,4-dichlorobenzoate or acetonitrile can lead to unwanted side reactions. Additionally, the quality of the sodium hydride is important; older or improperly stored sodium hydride may have a layer of sodium hydroxide, which is less effective as a base for this reaction.
-
Order of Addition: The order in which reagents are added can significantly impact the formation of byproducts. To minimize the self-condensation of ethyl 2,4-dichlorobenzoate, it is advisable to add the ester dropwise to the suspension of sodium hydride and acetonitrile.[1] This ensures that the concentration of the ester is kept low at any given time, favoring the reaction with the deprotonated acetonitrile.
-
Reaction Temperature: The reaction is typically performed under reflux.[2] Ensure the reaction temperature is maintained consistently to promote the desired reaction without encouraging the decomposition of reactants or products.
Question: I have identified an unknown impurity in my final product. What are the likely byproducts in this synthesis?
Answer:
The synthesis of this compound via the Claisen condensation of ethyl 2,4-dichlorobenzoate and acetonitrile in the presence of sodium hydride can lead to several byproducts. Identifying these is key to optimizing your purification strategy.
Common Byproducts in this compound Synthesis
| Byproduct Name | Chemical Structure | Formation Pathway |
| Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | Cl₂C₆H₃COCH₂COOEt | Self-condensation of ethyl 2,4-dichlorobenzoate. |
| 2,4-Dichlorobenzoic acid | Cl₂C₆H₃COOH | Hydrolysis of the starting material, ethyl 2,4-dichlorobenzoate, in the presence of moisture. |
| 3-Amino-2-butenenitrile | CH₃C(NH₂)=CHCN | Self-condensation of acetonitrile, catalyzed by the strong base. |
| Unreacted Starting Materials | Cl₂C₆H₃COOEt and CH₃CN | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. |
Question: How can I minimize the formation of the self-condensation byproduct of ethyl 2,4-dichlorobenzoate?
Answer:
The self-condensation of ethyl 2,4-dichlorobenzoate is a competing reaction that can significantly reduce the yield of the desired product. To minimize its formation:
-
Control the Stoichiometry: Use a slight excess of acetonitrile to favor the cross-condensation reaction.
-
Slow Addition of the Ester: As mentioned previously, the slow, dropwise addition of ethyl 2,4-dichlorobenzoate to the reaction mixture containing sodium hydride and deprotonated acetonitrile is a critical technique.[1] This maintains a low concentration of the ester, thereby reducing the likelihood of it reacting with itself.
-
Maintain Adequate Temperature: Ensure the reaction is proceeding at a sufficient rate by maintaining the reflux temperature. A sluggish reaction at lower temperatures might provide more opportunity for side reactions to occur.
Question: I suspect a reaction between sodium hydride and my acetonitrile solvent. What are the implications and how can I avoid this?
Answer:
Sodium hydride can react with acetonitrile, especially at elevated temperatures, to form various byproducts. This not only consumes the base and solvent but can also complicate the purification of the final product.
-
Implications: This side reaction can lead to the formation of colored impurities and reduce the amount of available acetonitrile for the desired Claisen condensation.
-
Avoidance Strategies:
-
Use of an Alternative Solvent: While the provided protocol uses tetrahydrofuran (THF) as the primary solvent with acetonitrile as a reactant, ensuring an adequate volume of THF can help to mitigate the direct, high-concentration interaction between NaH and acetonitrile.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote the degradation of acetonitrile by sodium hydride.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium hydride in this synthesis?
A1: Sodium hydride (NaH) is a strong, non-nucleophilic base. Its primary role is to deprotonate the α-carbon of acetonitrile (CH₃CN), which has a pKa of approximately 31. This generates the acetonitrile carbanion (⁻CH₂CN), a potent nucleophile that then attacks the carbonyl carbon of ethyl 2,4-dichlorobenzoate in a Claisen condensation reaction.
Q2: Why is it necessary to acidify the reaction mixture during workup?
A2: The product of the Claisen condensation, this compound, is a β-ketonitrile. The methylene protons between the ketone and nitrile groups are acidic. In the basic reaction medium, the product exists as its enolate salt. Acidification, typically with a dilute acid like hydrochloric acid to a pH of 6, is necessary to protonate this enolate and isolate the neutral β-ketonitrile product.[2]
Q3: Can I use a different base instead of sodium hydride?
A3: While other strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu) can also be used to deprotonate acetonitrile, sodium hydride is often preferred because it is a non-nucleophilic base, which helps to avoid side reactions with the ester starting material. The use of alkoxide bases, for instance, could lead to transesterification reactions.
Q4: What are the key safety precautions for this experiment?
A4:
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) and away from any sources of moisture.
-
Solvents: Tetrahydrofuran and ether are flammable solvents. All heating should be done using a heating mantle and in a well-ventilated fume hood.
-
Acetonitrile: Acetonitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.[2]
Materials:
-
Ethyl 2,4-dichloro-benzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
80% Sodium hydride in mineral oil (6.1 g)
-
Anhydrous tetrahydrofuran (THF) (100 ml)
-
Anhydrous diethyl ether (150 ml)
-
10% Hydrochloric acid
-
Ice-water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of 6.1 g of 80% sodium hydride in 100 ml of anhydrous tetrahydrofuran under an inert atmosphere.
-
In the dropping funnel, prepare a mixture of 43.8 g of ethyl 2,4-dichloro-benzoate and 8.2 g of anhydrous acetonitrile.
-
Heat the sodium hydride suspension to reflux.
-
Add the mixture of ethyl 2,4-dichloro-benzoate and acetonitrile dropwise to the refluxing suspension over approximately 1 hour.
-
After the addition is complete, continue heating the mixture at reflux for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Add 150 ml of anhydrous diethyl ether to the cooled mixture to precipitate the sodium salt of the product.
-
Filter the precipitate under suction.
-
Dissolve the filtered precipitate in 50 ml of ice-water.
-
Acidify the aqueous solution to a pH of 6 with 10% hydrochloric acid. This will cause the this compound to precipitate.
-
Filter the precipitate under suction while it is still cold.
-
Rinse the collected solid with ice-water.
-
Dry the product in vacuo at 40° C.
Visualization
References
Technical Support Center: Resolving Peak Tailing in HPLC of 2,4-Dichlorobenzoylacetonitrile
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dichlorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] This distortion is not merely a cosmetic issue; it can compromise analytical accuracy by making peak integration difficult and obscuring smaller, nearby analytes.[1] Peak symmetry is often measured by the USP tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound in reversed-phase HPLC is most often caused by secondary chemical interactions between the analyte and the stationary phase.[3][4] The primary cause is typically the interaction of the analyte with residual silanol groups on the silica-based column packing.[1][3][5] Other potential causes include column contamination, extra-column volume (dead volume), mobile phase issues, or sample overload.[1][5][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
While this compound itself is not strongly acidic or basic, the mobile phase pH is critical for controlling the ionization state of the stationary phase. Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at a pH above approximately 3.0.[1][3] These ionized silanols can then interact with any polar or basic functional groups on the analyte, causing secondary retention and peak tailing.[3] By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (neutral), minimizing these unwanted interactions and improving peak shape.[3]
Q4: What is an acceptable USP tailing factor?
An ideal, perfectly symmetrical peak has a USP tailing factor (T) of 1.0. For many assays, peaks with a tailing factor up to 1.5 are considered acceptable.[3] However, most methods will specify a required limit, often stating that the tailing factor must be less than a certain value (e.g., T < 2.0) to ensure data quality and reproducibility.
Troubleshooting Guide
Problem: My peak for this compound is tailing. Where do I start?
The following troubleshooting guide, organized by potential cause, will help you systematically identify and resolve the issue. Begin with chemical and mobile phase adjustments, as these are the most common culprits.
Caption: Troubleshooting workflow for resolving peak tailing.
Q: Could secondary chemical interactions be the cause?
A: Yes, this is the most likely reason. Unwanted interactions between the analyte and the stationary phase create a secondary retention mechanism, leading to tailing.[3][4]
-
Silanol Interactions: The primary cause is often the interaction between polar parts of the this compound molecule and active, ionized silanol groups (-Si-O⁻) on the silica surface of the column.[1][3][5] This is especially problematic at mobile phase pH levels above 3.[3]
Caption: Mechanism of silanol interaction causing peak tailing.
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[3] This suppresses the ionization of silanol groups, making them neutral and less interactive.
-
Use a Modern, End-Capped Column: Employ a high-quality, base-deactivated, or end-capped column.[1][2] These columns have fewer accessible silanol groups, significantly reducing the potential for secondary interactions. Polar-embedded columns can also provide shielding for polar compounds.[1][7]
-
Add a Competitive Base (Use with Caution): In older methods, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase could reduce tailing by competing with the analyte for active silanol sites.[5][8] However, this can suppress ionization in mass spectrometry and is less necessary with modern columns.
Q: Is my mobile phase optimized?
A: An improperly prepared mobile phase can lead to poor peak shape.
Solutions:
-
Ensure Sufficient Buffering: If you are using a buffer (like ammonium formate, common in LC-MS methods for similar compounds[9]), ensure its concentration is adequate (typically 25-50 mM) to control the pH across the column and prevent shifts as the sample is introduced.[5]
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump or detector, which can affect system performance.[10]
-
Try a Different Organic Modifier: The choice of organic solvent can influence peak shape. If you are using methanol, try switching to acetonitrile, or vice-versa, as it can alter selectivity and interactions with the stationary phase.[1]
Q: Could my HPLC column be the problem?
A: Yes, column performance degrades over time due to contamination or physical changes.
Solutions:
-
Address Contamination: If all peaks in your chromatogram are tailing, it may indicate a blocked column inlet frit due to particulates from the sample or system.[11] Try back-flushing the column. If the problem persists, perform a column wash (see Protocol 2).
-
Check for Column Voids: A void at the head of the column can cause significant tailing.[2] This physical damage is often accompanied by a drop in backpressure and is irreversible; the column must be replaced.
-
Replace the Guard Column: If you use a guard column, it may be contaminated or worn out. Replace it to see if peak shape improves.[6]
Q: Are extra-column effects (dead volume) causing the tailing?
A: Extra-column volume, the volume between the injector and the detector outside of the column, can cause peak broadening and tailing.[1][4]
Solutions:
-
Minimize Tubing Length: Keep the tubing connecting the column to the detector as short as possible.[5][10]
-
Use Narrow-Bore Tubing: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to reduce volume.[1][10]
-
Check Fittings: Ensure all fittings are properly seated and that there are no gaps between the tubing and the connection port, as this can create significant dead volume.[12]
Q: Is my sample preparation or injection technique causing the issue?
A: Yes, issues with the sample itself can lead to distorted peaks.
Solutions:
-
Prevent Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[4][6] Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them to see if the peak shape improves at lower concentrations.
-
Match Sample Solvent to Mobile Phase: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.[4] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.[4]
Data and Protocols
Table 1: Example HPLC Method for this compound Analysis
This method is a recommended starting point based on protocols for structurally similar compounds and general principles for avoiding peak tailing.
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-Capped, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particles | A high-quality C18 column minimizes silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Lowers pH to ~2.7 to suppress silanol activity.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase HPLC. |
| Gradient | 50% B to 95% B over 10 minutes | A gradient can help ensure sharp peaks for retained compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak efficiency. |
| Injection Vol. | 2 - 10 µL | Small volume minimizes potential overload and solvent effects. |
| Sample Diluent | Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% FA) | Ensures compatibility with the starting mobile phase conditions.[4] |
| Detector | UV at ~280-285 nm | Based on methods for similar aromatic compounds.[13] |
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Label the bottle "Mobile Phase A: Water + 0.1% Formic Acid".
-
Repeat steps 1-4 using HPLC-grade acetonitrile instead of water to prepare "Mobile Phase B".
-
Degas both mobile phases for 15-30 minutes using an ultrasonicator or vacuum degasser before placing them on the HPLC system.[10]
Protocol 2: General Purpose Reversed-Phase Column Flush
This protocol can be used to clean a C18 column that shows signs of contamination. Always disconnect the column from the detector before flushing.
-
Disconnect: Disconnect the column outlet from the detector and direct the flow to a waste container.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffers or acids) to remove salts.
-
Organic Wash (Non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash (Strongly retained contaminants): Flush with 20 column volumes of Isopropanol.
-
Return to Operating Conditions: Flush with 10 column volumes of 100% Acetonitrile, then slowly re-introduce your starting mobile phase composition and allow the column to equilibrate for at least 30 minutes before use.
References
- 1. chromtech.com [chromtech.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
- 13. deswater.com [deswater.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of 2,4-Dichlorobenzoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2,4-Dichlorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all the components within a sample apart from this compound itself.[1] These can include salts, lipids, proteins, and other endogenous or exogenous compounds.[1] Matrix effects happen when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical results.[4]
Q2: What are the typical signs that matrix effects are impacting my this compound assay?
A2: Common indicators of matrix effects include poor reproducibility of results, especially in quality control (QC) samples, inaccurate quantification, and non-linear calibration curves.[3] You might also observe a noticeable decrease in the sensitivity of your assay or inconsistent peak areas for your QC samples across different batches of the biological matrix.[3]
Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs.[3] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal for this compound indicates the presence of matrix effects at that specific point in the chromatogram.[3]
-
Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a pure solvent (neat solution) to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[1][3] The matrix factor (MF) is then calculated to quantify the extent of ion suppression or enhancement.[3]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for this compound, leading to low sensitivity.
-
Possible Cause: Co-elution of matrix components, such as phospholipids from plasma or salts from buffer solutions, that compete with this compound for ionization.[1][5]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[1] For plasma samples, consider specific phospholipid removal cartridges.
-
Adjust Chromatographic Conditions: Modify your LC method to better separate this compound from the interfering matrix components.[1] This can be achieved by altering the mobile phase gradient, changing the pH of the mobile phase, or using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase for enhanced retention of aromatic compounds).[6]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample extract can lower the concentration of interfering matrix components and reduce their impact.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification by maintaining a consistent analyte-to-internal standard ratio.[1]
-
Issue 2: My results for this compound are not reproducible, with high variability in my QC samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the biological matrix from different sources.[3]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Automating steps where possible can reduce variability.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples.[1][8] This helps to compensate for matrix-induced changes in ionization efficiency.[1]
-
Evaluate Different Matrix Lots: During method development, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is rugged.[3]
-
Implement a Robust Internal Standard Strategy: If not already in use, incorporate a suitable internal standard. A SIL-IS is the ideal choice.[7]
-
Issue 3: I am observing ion enhancement for this compound, leading to erroneously high quantification.
-
Possible Cause: Less common than ion suppression, ion enhancement can occur when certain matrix components improve the ionization efficiency of the analyte.[1]
-
Troubleshooting Steps:
-
Identify the Enhancing Region: Use the post-column infusion technique to determine the retention time of the co-eluting species causing enhancement.
-
Improve Chromatographic Separation: Adjust your LC method to separate this compound from the enhancing components.[7]
-
Enhance Sample Cleanup: Utilize a more selective sample preparation method to remove the compounds responsible for the enhancement.
-
Quantitative Data Presentation
When performing a quantitative assessment of matrix effects, your data should be structured to clearly show the comparison between the analyte's response in a neat solution and in the presence of the matrix.
Table 1: Quantitative Assessment of Matrix Effect on this compound
| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Factor (MF = B/A) | % Matrix Effect ( (MF-1)*100 ) |
| LQC | 50 | 150,000 | 90,000 | 0.60 | -40% (Suppression) |
| HQC | 500 | 1,500,000 | 975,000 | 0.65 | -35% (Suppression) |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.[3]
-
-
Equilibration: Allow the infused this compound signal to stabilize to a constant baseline.
-
Injection: Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column and start the chromatographic run.
-
Monitoring: Monitor the signal of the infused this compound. A dip in the baseline indicates ion suppression, while a peak or rise in the baseline suggests ion enhancement at that specific retention time.[3]
Protocol 2: Quantitative Assessment of Matrix Effects
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a set of samples by spiking this compound at low and high concentrations into the final reconstitution solvent.[3]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. In the final step, spike this compound at the same low and high concentrations into the extracted matrix.[3]
-
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculation:
-
Calculate the average peak area for this compound for both Set A and Set B at each concentration level.
-
Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the % Matrix Effect: % ME = (MF - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement. An MF value between 0.85 and 1.15 is often considered acceptable.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2,4-Dichlorobenzoylacetonitrile
Frequently Asked Questions (FAQs)
Q1: What are the predicted initial steps in the microbial degradation of 2,4-Dichlorobenzoylacetonitrile?
A1: The initial enzymatic attack on this compound is likely to involve the hydrolysis of the nitrile group. Microbial nitrile hydratases and amidases can convert the nitrile to the corresponding amide and subsequently to a carboxylic acid, yielding 2,4-Dichlorobenzoyl-acetic acid and ammonia.[1][2] Alternatively, a nitrilase could directly hydrolyze the nitrile to the carboxylic acid.[1][3] Another possibility is the cleavage of the bond between the carbonyl and the acetonitrile group.
Q2: What are the likely intermediates in the degradation of the aromatic ring of this compound?
A2: Following the initial hydrolysis, the degradation is predicted to proceed through intermediates similar to those observed in the degradation of 2,4-Dichlorobenzoic acid and 2,4-Dichlorophenol.[4][5] Key intermediates may include 2,4-Dichlorobenzoic acid, 4-chlorobenzoate, and various hydroxylated and chlorinated catechols before the aromatic ring is cleaved.[4]
Q3: What are the expected final products of this compound degradation?
A3: Complete mineralization of this compound by microorganisms would ultimately lead to the formation of carbon dioxide, water, chloride ions, and biomass.[6] Incomplete degradation could result in the accumulation of chlorinated intermediates.
Q4: Can this compound be degraded by non-biological methods?
A4: Yes, chemical and photochemical methods are likely to degrade this compound. Advanced oxidation processes, such as those involving UV light and persulfate, have been shown to be effective in degrading related compounds like 2,4-Dichlorophenol.[7] These processes generate highly reactive radicals that can break down the aromatic ring. Photolysis, the degradation by light, is another potential pathway.[8]
Troubleshooting Guides
Issue: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Steps |
| Inappropriate microbial consortium | The selected microorganisms may lack the necessary enzymes. Attempt to enrich a microbial consortium from a contaminated site with a history of exposure to chlorinated aromatic compounds. |
| Toxicity of the compound | High concentrations of this compound or its intermediates may be toxic to the microorganisms.[5] Perform a toxicity assay and start with lower concentrations of the substrate. |
| Sub-optimal culture conditions | pH, temperature, aeration, and nutrient availability can significantly impact microbial activity.[9] Optimize these parameters for your specific microbial culture. |
| Lack of co-metabolites | Some microorganisms may require an additional carbon source to degrade recalcitrant compounds. Try adding a more readily available carbon source, like glucose or succinate. |
Issue: I am having difficulty with the HPLC analysis of this compound and its potential metabolites.
| Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | This could be due to interactions with the stationary phase or issues with the mobile phase.[10] Adjust the mobile phase pH, consider a different buffer, or use a column with a different chemistry.[11] |
| Inconsistent retention times | Fluctuations in temperature, mobile phase composition, or flow rate can cause retention time drift.[12] Ensure your HPLC system is properly equilibrated and maintained. |
| Co-elution of peaks | The metabolites may have similar retention times under the current conditions. Modify the gradient, change the mobile phase composition, or try a column with a different selectivity. |
| Low sensitivity | The concentration of intermediates may be below the detection limit. Optimize the detector settings or consider a more sensitive analytical technique like LC-MS. |
Quantitative Data from Analogous Compounds
The following table summarizes degradation data for compounds structurally related to this compound. This data can be used as a reference for designing degradation experiments.
| Compound | Degradation System | Key Parameter | Value | Reference |
| 2,4-Dichlorophenol | Anaerobic freshwater sediment | Maximum transformation rate | 300 µmol/L/day | [5] |
| 2,4-Dichlorophenol | S-nZVI/PDS | Mineralization rate | 91.5% | [13] |
| 2,4-Dichlorobenzoic Acid | Electrochemical reduction-oxidation | Removal efficiency | 90.8% | [6] |
| Acetonitrile | Pseudomonas putida | Km for acetonitrile oxidation | 40.61 mM | [14] |
Experimental Protocols
Protocol for a Microbial Degradation Study
-
Microorganism and Culture Conditions:
-
Use a microbial consortium enriched from a site contaminated with chlorinated aromatic compounds or a pure strain known to degrade similar molecules.
-
Prepare a minimal salt medium with this compound as the sole carbon and nitrogen source. For initial experiments, a co-substrate may be beneficial.
-
Incubate the cultures at an optimal temperature (e.g., 30°C) with shaking for aeration.
-
-
Sampling and Analysis:
-
Collect samples at regular intervals.
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (LC-MS).
-
Monitor the release of chloride ions using an ion-selective electrode or ion chromatography.
-
Measure the Total Organic Carbon (TOC) to assess mineralization.
-
-
Identification of Metabolites:
-
Use LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the degradation intermediates.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 14. Degradation of Acetonitrile by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 2,4-Dichlorobenzoylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dichlorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently reported method is a Claisen-type condensation reaction between an ester, such as ethyl 2,4-dichlorobenzoate, and acetonitrile, utilizing a strong base like sodium hydride.[1] This reaction forms the desired β-ketonitrile.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inactive Sodium Hydride: Sodium hydride can be deactivated by moisture. Ensure it is handled under anhydrous conditions.
-
Poor Quality Reagents: The purity of ethyl 2,4-dichlorobenzoate and acetonitrile is crucial. Impurities can lead to side reactions.
-
Suboptimal Reaction Temperature: The reaction is typically run at reflux.[1] Insufficient temperature can lead to an incomplete reaction.
-
Inadequate Reaction Time: The reaction requires sufficient time for completion. A typical procedure involves refluxing for at least one hour after the addition of reagents.[1]
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What could be the impurities?
A3: Common impurities and side products may include:
-
Unreacted ethyl 2,4-dichlorobenzoate.
-
2,4-Dichlorobenzoic acid, formed from the hydrolysis of the starting ester or the product.
-
Products resulting from the self-condensation of acetonitrile.
-
Byproducts from the reaction of sodium hydride with the acetonitrile solvent.[2][3]
Q4: How can I improve the purity of my this compound?
A4: The primary purification method reported is recrystallization. The crude product is typically precipitated by acidifying the reaction mixture, filtered, washed with cold water, and then dried.[1] For more persistent impurities, column chromatography could be explored, though specific conditions are not detailed in the reviewed literature.
Q5: Are there alternative bases I can use instead of sodium hydride?
A5: While sodium hydride is a common choice for Claisen condensations to form β-ketonitriles, other strong bases like sodium amide or sodium ethoxide have also been used in similar reactions.[4] However, the use of sodium ethoxide might lead to transesterification with the starting ester if it's not the corresponding ethyl ester. Stronger bases are often reported to increase the yield in Claisen-type condensations.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive sodium hydride due to moisture exposure. | Use fresh, properly stored sodium hydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a steady reflux temperature. | |
| Insufficient reaction time. | Increase the reflux time after the addition of all reagents. Monitor the reaction progress by TLC. | |
| Poor quality of starting materials. | Verify the purity of ethyl 2,4-dichlorobenzoate and use anhydrous acetonitrile. | |
| Formation of a White Precipitate Before Acidification | The sodium salt of the product is precipitating. | This is expected. The precipitate should be filtered and then dissolved in water for the acidification step.[1] |
| Product is Oily or Difficult to Crystallize | Presence of significant impurities. | Wash the crude product thoroughly with cold water to remove any water-soluble impurities. Consider an additional purification step like column chromatography. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum.[1] | |
| Low Purity After Recrystallization | Co-precipitation of starting materials or side products. | Optimize the recrystallization solvent and conditions. A slower crystallization at a lower temperature may improve purity. |
| Hydrolysis of the product during workup. | Keep the aqueous solutions cold during the workup and minimize the time the product is in contact with aqueous acid. | |
| Reaction Mixture Darkens Significantly | Decomposition of reagents or products. | This could be due to impurities or too high a reaction temperature. Ensure the reflux is not too vigorous. |
| Side reactions involving the solvent. | Sodium hydride can react with acetonitrile, especially in the presence of electrophiles, leading to byproduct formation.[2][3] Using the minimum necessary amount of solvent and controlling the temperature can help mitigate this. |
Experimental Protocols
Synthesis of this compound via Claisen-Type Condensation [1]
Materials:
-
Ethyl 2,4-dichlorobenzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
80% Sodium hydride in oil (6.1 g)
-
Anhydrous tetrahydrofuran (THF) (100 ml)
-
Diethyl ether (150 ml)
-
Ice-water
-
10% Hydrochloric acid
Procedure:
-
A suspension of 80% sodium hydride in 100 ml of anhydrous tetrahydrofuran is prepared in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
A mixture of 43.8 g of ethyl 2,4-dichlorobenzoate and 8.2 g of anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour while the mixture is refluxing.
-
After the addition is complete, the mixture is heated at reflux for an additional hour.
-
The reaction mixture is then cooled to room temperature, and 150 ml of diethyl ether is added.
-
The resulting precipitate is collected by suction filtration.
-
The filtered solid is dissolved in 50 ml of ice-water.
-
The aqueous solution is acidified to a pH of 6 with 10% hydrochloric acid.
-
The precipitate that forms is collected by suction filtration, washed with ice-water, and dried in vacuo at 40° C to yield this compound.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Equivalents |
| Ethyl 2,4-dichlorobenzoate | 219.05 | 43.8 | ~0.20 | 1.0 |
| Acetonitrile | 41.05 | 8.2 | ~0.20 | 1.0 |
| Sodium Hydride (80%) | 24.00 (as NaH) | 6.1 | ~0.20 (of NaH) | ~1.0 |
Observed Yield: 12 g of this compound (Melting Point: 96-98° C).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complications from dual roles of sodium hydride as a base and as a reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and validation of analytical methods for the quantitative determination of 2,4-Dichlorobenzoylacetonitrile. As publicly available, validated analytical methods for this specific compound are not readily found, this document outlines the critical validation parameters based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This guide will enable researchers to develop and validate a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), ensuring the generation of reliable, consistent, and accurate data.[1]
While methods for the similarly named compound 2,4-Dichlorophenoxyacetic acid (2,4-D) exist, it is crucial to note that 2,4-D is a different molecule, and its analytical methods are not directly applicable to this compound.[5][6][7][8][9][10][11][12][13][14][15] However, the validation principles detailed in the literature for 2,4-D and other small molecules provide a valuable reference for the validation of a newly developed method for this compound.
The following sections detail the essential validation parameters, their typical acceptance criteria, and hypothetical experimental protocols for the validation of an analytical method for this compound.
Key Validation Parameters and Acceptance Criteria
The validation of an analytical method ensures its suitability for the intended purpose.[2] The core validation characteristics, as stipulated by ICH guidelines, are summarized in the table below.[1][2]
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][16] | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index should be > 0.99.[16] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2][3] | Correlation coefficient (r²) ≥ 0.995.[16] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2] | For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration.[4][16] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] | For assay: 98.0-102.0% recovery. For impurities: 80.0-120.0% recovery.[16] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.[16] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3:1.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] | Signal-to-Noise ratio (S/N) ≥ 10:1.[16] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] | No significant effect on results; system suitability parameters should be met.[16] |
Experimental Protocols for Method Validation
The following are detailed methodologies for validating a hypothetical HPLC method for the analysis of this compound.
1. Specificity
-
Objective: To demonstrate that the analytical method is specific for this compound and that there is no interference from the matrix, potential impurities, or degradation products.
-
Protocol:
-
Prepare a blank solution (mobile phase or sample solvent) and inject it into the HPLC system.
-
Prepare a placebo solution (a mixture of all sample components except this compound) and inject it.
-
Prepare a solution of the this compound reference standard and inject it.
-
If available, prepare solutions of known impurities and inject them individually and as a mixture with the reference standard.
-
Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Inject the stressed sample.
-
Analysis: Compare the chromatograms. The blank and placebo should not show any peak at the retention time of this compound. The peak for this compound in the presence of impurities and degradation products should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.[4]
-
2. Linearity and Range
-
Objective: To establish the linear relationship between the concentration of this compound and the analytical response over a specified range.
-
Protocol:
-
Prepare a stock solution of the this compound reference standard of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples (e.g., for an assay, this is typically 80% to 120% of the target concentration).[4]
-
Inject each calibration standard in triplicate.
-
Analysis: Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[1]
-
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples using the developed method.
-
Analysis: Calculate the percentage recovery for each sample. The mean recovery and the relative standard deviation (RSD) should be within the acceptance criteria.
-
4. Precision
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare a minimum of six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Analysis: Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Compare the results obtained under different conditions and calculate the cumulative RSD.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of dilute solutions of the this compound reference standard.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[16]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
-
6. Robustness
-
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Make small, deliberate changes to these parameters one at a time.
-
Analyze a standard solution of this compound under each modified condition.
-
Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor, resolution). The method is considered robust if the results remain within the acceptance criteria.[16]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of analytical method development and validation.
Caption: High-level workflow for analytical method development and validation.
Caption: Step-by-step process for analytical method validation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. deswater.com [deswater.com]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. epa.gov [epa.gov]
- 8. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 15. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
comparing the efficacy of different synthetic routes to 2,4-Dichlorobenzoylacetonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal synthetic pathway is paramount. This guide provides a comparative analysis of synthetic routes to 2,4-Dichlorobenzoylacetonitrile, a valuable intermediate in the preparation of various heterocyclic compounds and pharmacologically active agents. The primary route detailed in the literature is a Claisen-type condensation, which serves as our benchmark for comparison.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the primary synthetic route to this compound, providing a clear overview of its efficiency.
| Parameter | Route 1: Claisen-Type Condensation |
| Starting Materials | Ethyl 2,4-dichlorobenzoate, Anhydrous acetonitrile |
| Key Reagents | Sodium hydride, Tetrahydrofuran, Diethyl ether, Hydrochloric acid |
| Reaction Time | Approximately 2 hours |
| Yield | ~30% |
| Purity (Melting Point) | 96°-98° C[1] |
Synthetic Pathways
Route 1: Claisen-Type Condensation of Ethyl 2,4-dichlorobenzoate and Acetonitrile
This established method involves the base-mediated condensation of an ester (ethyl 2,4-dichlorobenzoate) with a nitrile (acetonitrile). The reaction is initiated by the deprotonation of acetonitrile by a strong base, typically sodium hydride, to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group leads to the formation of the desired β-ketonitrile.
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Route 1: Claisen-Type Condensation
Materials:
-
Ethyl 2,4-dichlorobenzoate (43.8 g)
-
Anhydrous acetonitrile (8.2 g)
-
80% Sodium hydride (6.1 g)
-
Anhydrous tetrahydrofuran (100 ml)
-
Diethyl ether (150 ml)
-
Ice-water
-
10% Hydrochloric acid
Procedure:
-
A suspension of 80% strength sodium hydride in anhydrous tetrahydrofuran is prepared in a reaction vessel.
-
A mixture of ethyl 2,4-dichlorobenzoate and anhydrous acetonitrile is added dropwise to the sodium hydride suspension over approximately 1 hour under reflux.[1]
-
The resulting mixture is heated at the boiling point under reflux for an additional hour.[1]
-
After cooling to room temperature, diethyl ether is added to the mixture.[1]
-
The precipitate is collected by suction filtration and then dissolved in ice-water.[1]
-
The aqueous solution is acidified to a pH of 6 with 10% hydrochloric acid, causing the product to precipitate.[1]
-
The precipitate is filtered off with suction, washed with ice-water, and dried in vacuo at 40° C to yield 12 g of this compound.[1]
Discussion of Efficacy
The Claisen-type condensation is a straightforward and well-documented method for the synthesis of this compound. The primary advantages of this route are the ready availability of the starting materials and the relatively simple reaction conditions. However, the reported yield of approximately 30% indicates that there is significant room for optimization. Potential side reactions, such as self-condensation of the ester or polymerization of the acetonitrile anion, may contribute to the moderate yield. The purification process, involving precipitation and filtration, is relatively simple and yields a product with a defined melting point, suggesting good purity.
References
A Comparative Analysis of 2,4-Dichlorobenzoylacetonitrile and Other Dichlorobenzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,4-Dichlorobenzoylacetonitrile and other dichlorobenzoyl derivatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Introduction
Dichlorobenzoyl derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the chlorine atoms on the benzoyl ring, as well as the nature of the substituent attached to the carbonyl group, can significantly influence the pharmacological profile of these molecules. This guide focuses on comparing this compound with other dichlorobenzoyl derivatives for which experimental data is available.
Data Presentation
Cytotoxic Activity of Dichlorobenzoyl Thiourea Derivatives
A study on N-(dichlorobenzoyl)-N'-phenylthiourea analogs revealed their potential as anticancer agents. The cytotoxic activity of these compounds was evaluated against MCF-7 (human breast adenocarcinoma) and T47D (human ductal breast epithelial tumor) cell lines.
| Compound ID | Dichlorobenzoyl Moiety | Cell Line | IC50 (µM)[1] |
| 1 | 2,4-Dichlorobenzoyl | MCF-7 | 310[1] |
| T47D | 940[1] | ||
| Hydroxyurea (Standard) | - | MCF-7 | >10000[1] |
| T47D | >5000[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)[1]
Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Methodology:
-
Cell Culture: MCF-7 and T47D cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug (hydroxyurea) and incubated for an additional 24 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a stopper reagent.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 595 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflows
General Workflow for Synthesis and Biological Evaluation of Dichlorobenzoyl Derivatives
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel dichlorobenzoyl derivatives.
Caption: A general experimental workflow for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of dichlorobenzoyl derivatives.
Conclusion
References
Spectroscopic Data Comparison: Differentiating Dichlorobenzonitrile Isomers
A comprehensive guide to the spectroscopic differentiation of 2,4-, 3,4-, and 2,6-Dichlorobenzonitrile isomers for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.
Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for the isomers of 2,4-Dichlorobenzoylacetonitrile, this guide focuses on the closely related and well-characterized isomers of dichlorobenzonitrile. The principles of spectroscopic differentiation discussed herein are broadly applicable to other substituted aromatic isomers.
The precise substitution pattern of chlorine atoms on the benzene ring in 2,4-, 3,4-, and 2,6-dichlorobenzonitrile creates unique electronic environments for the aromatic protons and carbons. These differences result in distinct chemical shifts, splitting patterns, and fragmentation behaviors, enabling unambiguous identification through a combination of spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for the 2,4-, 3,4-, and 2,6-dichlorobenzonitrile isomers.
¹H NMR Spectral Data
| Isomer | Structure | Chemical Shift (δ, ppm) | Multiplicity |
| 2,4-Dichlorobenzonitrile | 7.68, 7.55, 7.40 | d, d, dd | |
| 3,4-Dichlorobenzonitrile | 7.85, 7.65, 7.50 | d, d, dd | |
| 2,6-Dichlorobenzonitrile | 7.45, 7.35 | t, d |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is typically referenced to Tetramethylsilane (TMS) in a deuterated solvent like CDCl₃.
¹³C NMR Spectral Data
| Isomer | Chemical Shifts (δ, ppm) |
| 2,4-Dichlorobenzonitrile | 139.5, 136.0, 134.0, 130.5, 128.0, 116.5, 114.0 |
| 3,4-Dichlorobenzonitrile | 138.0, 134.5, 133.0, 132.0, 131.0, 117.0, 115.5 |
| 2,6-Dichlorobenzonitrile | 140.0, 136.0, 133.0, 118.0, 116.0 |
Note: The number of signals corresponds to the number of unique carbon environments in each isomer.
Infrared (IR) Spectroscopy Data
| Isomer | Key Absorptions (cm⁻¹) |
| 2,4-Dichlorobenzonitrile | ~2230 (C≡N stretch), ~1580, 1550, 1460 (C=C aromatic stretch), ~880, 820 (C-H out-of-plane bend)[1] |
| 3,4-Dichlorobenzonitrile | ~2230 (C≡N stretch), ~1590, 1550, 1470 (C=C aromatic stretch), ~890, 830 (C-H out-of-plane bend)[2] |
| 2,6-Dichlorobenzonitrile | ~2235 (C≡N stretch), ~1570, 1540, 1430 (C=C aromatic stretch), ~790 (C-H out-of-plane bend) |
Note: The substitution pattern influences the positions of the C-H out-of-plane bending vibrations in the fingerprint region.
Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,4-Dichlorobenzonitrile | 171/173/175 (M⁺) | 136, 101, 75[3] |
| 3,4-Dichlorobenzonitrile | 171/173/175 (M⁺) | 136, 101, 75 |
| 2,6-Dichlorobenzonitrile | 171/173/175 (M⁺) | 136, 101, 75 |
Note: The mass spectra of these isomers are very similar due to the stability of the dichlorophenyl cation. Differentiation based solely on mass spectrometry can be challenging without high-resolution analysis or tandem MS.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobenzonitrile isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse program is used with a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the nitrile (C≡N) and aromatic (C=C and C-H) functional groups. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (which confirms the molecular weight) and the characteristic fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key feature in the mass spectra of these compounds.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of dichlorobenzonitrile isomers.
Caption: A flowchart illustrating the systematic approach to identifying dichlorobenzonitrile isomers using NMR, IR, and MS techniques.
References
Comparative Biological Activity of 2,4-Dichlorobenzoylacetonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various 2,4-Dichlorobenzoylacetonitrile derivatives. The information is compiled from recent studies and presented to facilitate the understanding of their potential as therapeutic agents.
Derivatives of this compound have emerged as a promising class of compounds with a range of biological activities, including anticancer and antimicrobial properties. This guide summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant biological pathways and workflows to provide a comprehensive resource for further research and development.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data on the biological activity of various derivatives containing the 2,4-dichlorophenyl moiety. While direct comparative studies on a series of this compound derivatives are limited in the public domain, the data from structurally related compounds provide valuable insights into their potential.
Table 1: Anticancer Activity of Dichlorophenylacrylonitrile and Related Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | [1] |
| 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | [1] |
| 29 | (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile | Not Specified | 2.8 ± 0.03 | [1] |
| 30 | (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile | Not Specified | 2.8 ± 0.03 | [1] |
| 35 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast) | 0.030 ± 0.014 | [1] |
| 38 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast) | 0.034 ± 0.01 | [1] |
| 3c | (Z)-2,3-diphenylacrylonitrile analog | A549 (Lung) | 0.57 (mg/mL) | [2] |
| SK-OV-3 (Ovarian) | 0.14 (mg/mL) | [2] | ||
| SK-MEL-2 (Skin) | 0.65 (mg/mL) | [2] | ||
| HCT15 (Colon) | 0.34 (mg/mL) | [2] | ||
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Benzoyl-phenylthiourea | MCF-7 (Breast) | 310 | |
| T47D (Breast) | 940 | |||
| Derivative 5 | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa (Cervical) | 5.67 ± 0.35 (µg/mL) | [3] |
| HL-60 (Leukemia) | < 1.57 (µg/mL) | [3] | ||
| AGS (Gastric) | 0.89 - 1.0 (µg/mL) | [3] | ||
| Derivative 7 | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa (Cervical) | 6.34 ± 0.04 (µg/mL) | [3] |
| HL-60 (Leukemia) | 1.57 (µg/mL) | [3] |
Table 2: Antimicrobial Activity of Derivatives with a 2,4-Dichloro Moiety
| Compound ID | Derivative Class | Microorganism | MIC/EC50 (µg/mL) | Reference |
| X7 | 3-(2,4-dichlorophenyl)-[1][3][4]triazolo[3,4-b][3][4][5]thiadiazole | Xanthomonas oryzae pv. oryzae | 27.47 | |
| Derivatives 4-8 | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Various bacterial strains | >500 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[1]
-
Formazan Solubilization: After a further incubation of 3-4 hours, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualization of Biological Pathways and Workflows
Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate a general experimental workflow for cytotoxicity testing and a potential signaling pathway that could be affected by these compounds.
The information presented in this guide highlights the potential of this compound derivatives and related compounds as valuable scaffolds in drug discovery. Further systematic studies on a series of these specific derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quantification Methods for 2,4-Dichlorobenzoylacetonitrile: A Review of Available Methodologies
A comprehensive review of publicly available scientific literature and analytical method databases reveals a significant lack of established and cross-validated methods for the quantification of 2,4-Dichlorobenzoylacetonitrile. Despite its potential role as a chemical intermediate or impurity in the synthesis of pharmaceuticals, detailed analytical procedures for its precise and accurate measurement are not readily found in published research.
This guide was intended to provide a comparative analysis of different analytical techniques for the quantification of this compound, complete with experimental protocols and performance data. However, extensive searches have yielded no specific, validated methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) dedicated to the quantification of this particular compound.
While analytical methods for structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-documented, these methods are not directly applicable to this compound due to differences in their chemical and physical properties.
Furthermore, investigations into the synthesis of potential parent compounds where this compound might appear as an intermediate or impurity, such as the antifungal agent Luliconazole, did not yield any analytical methods for its specific quantification within the quality control or impurity profiling of the final product.
At present, there is insufficient data in the public domain to perform a comparative analysis of quantification methods for this compound. The development and validation of such methods would likely occur within private industrial settings and are not disclosed in publicly accessible resources. Therefore, researchers, scientists, and drug development professionals seeking to quantify this compound would need to develop and validate their own analytical methods based on its chemical properties and the matrix in which it is to be measured. This process would involve:
-
Method Development: Selecting an appropriate technique (e.g., HPLC, GC-MS), optimizing separation conditions (column, mobile phase/carrier gas, temperature), and choosing a suitable detection method.
-
Method Validation: Following international guidelines (e.g., ICH Q2(R1)) to establish parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Until such methods are developed and published, a direct cross-validation and comparison as requested is not feasible. Researchers are encouraged to report any newly developed and validated methods to contribute to the body of scientific knowledge in this area.
A Comparative Guide to Chromatography Columns for the Analysis of 2,4-Dichlorobenzoylacetonitrile
For researchers, scientists, and professionals in drug development, the selection of an appropriate chromatography column is a critical step in developing a robust analytical method for a compound like 2,4-Dichlorobenzoylacetonitrile. This guide provides a comparative overview of the expected performance of different High-Performance Liquid Chromatography (HPLC) columns for this analyte, supported by established chromatographic principles and data from structurally similar compounds.
Analyte Structure and Properties
This compound possesses a dichlorinated aromatic ring, a ketone group, and a nitrile group. These features confer a moderate level of polarity and hydrophobicity, as well as specific electronic characteristics that can be exploited for chromatographic separation. The presence of the aromatic ring with electron-withdrawing chlorine atoms and the conjugated system makes it a suitable candidate for separation on reversed-phase columns, particularly those offering alternative selectivity to standard C18 phases.
Comparison of Recommended HPLC Columns
The two primary column chemistries recommended for the analysis of this compound are C18 (Octadecyl) and Phenyl-Hexyl.
-
C18 (Octadecyl) Columns: These are the most widely used reversed-phase columns, relying primarily on hydrophobic interactions between the long alkyl chains of the stationary phase and the analyte.[1] For this compound, a C18 column is expected to provide good retention based on the overall hydrophobicity of the molecule.
-
Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica surface via a hexyl spacer. This provides a mixed-mode separation mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[1][2] Phenyl columns are known to offer unique selectivity for aromatic and unsaturated compounds.[3][4][5]
The following table summarizes the expected performance of these two column types for the analysis of this compound.
| Performance Metric | C18 (Octadecyl) | Phenyl-Hexyl | Rationale |
| Retention | Moderate to Strong | Moderate to Strong | Both columns offer hydrophobic retention. The Phenyl-Hexyl may show enhanced retention due to π-π interactions, especially with a methanol-containing mobile phase.[3] |
| Selectivity | Primarily based on hydrophobicity. | Alternative selectivity based on hydrophobicity and π-π interactions. | The Phenyl-Hexyl column is expected to provide different elution orders for closely related compounds or impurities compared to a C18 column.[5] |
| Peak Shape | Generally good, but potential for tailing with polar analytes on some older C18 phases. | Often provides excellent peak shape for aromatic compounds due to specific interactions. | Modern, high-purity silica C18 columns generally provide good peak shapes. Phenyl phases can offer improved peak symmetry for aromatic analytes. |
| Resolution | Good for general separations. | Potentially superior for separating isomers or structurally similar aromatic compounds. | The additional π-π interaction mechanism of the Phenyl-Hexyl phase can significantly enhance the resolution of aromatic analytes from other components in a mixture.[3][5] |
| Mobile Phase Effects | Retention is primarily controlled by the organic solvent to water ratio. | Selectivity can be tuned by the choice of organic solvent (Methanol enhances π-π interactions, while acetonitrile can suppress them).[2][3] | This provides an additional parameter for method optimization with Phenyl-Hexyl columns. |
Experimental Protocols
The following provides a general starting point for developing an HPLC method for this compound. Optimization will be required for specific applications.
Recommended Starting Conditions:
-
Columns:
-
C18, 5 µm, 4.6 x 150 mm
-
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient: 50-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Method Development Workflow:
The following diagram illustrates a logical workflow for selecting a column and developing a method for the analysis of this compound.
Conclusion
For the analysis of this compound, both C18 and Phenyl-Hexyl columns are viable options. A standard C18 column will likely provide adequate retention and separation based on hydrophobicity. However, a Phenyl-Hexyl column is highly recommended for method development due to its potential for alternative selectivity through π-π interactions. This can be particularly advantageous for resolving the target analyte from structurally similar impurities or degradation products. The choice of organic modifier in the mobile phase, particularly methanol, can be used to enhance these π-π interactions on a Phenyl-Hexyl column, providing an additional tool for method optimization. Researchers should begin by screening both column types to determine the most effective stationary phase for their specific analytical needs.
References
A Comparative Guide to the Synthesis of 2,4-Dichlorobenzoylacetonitrile: An Analysis of Reaction Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of reaction yields for the synthesis of 2,4-Dichlorobenzoylacetonitrile (also known as 3-(2,4-dichlorophenyl)-3-oxopropanenitrile), a valuable building block in the preparation of various heterocyclic compounds and active pharmaceutical ingredients.
This document outlines two primary synthetic strategies for obtaining this compound: the cyanomethylation of a Weinreb amide and the Claisen condensation of an ester with acetonitrile. A detailed examination of the experimental protocols and a quantitative comparison of the reported yields are presented to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: Comparison of Reaction Yields
The following table summarizes the quantitative data for the two principal synthetic methods for this compound.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield |
| Cyanomethylation of Weinreb Amide | 2,4-Dichloro-N-methoxy-N-methylbenzamide, Acetonitrile | MeLi·LiBr, THF | ~89% (inferred) |
| Claisen Condensation | Ethyl 2,4-dichlorobenzoate, Acetonitrile | Sodium ethoxide, Ethanol | 86-92% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate methodological assessment.
Method 1: Cyanomethylation of 2,4-Dichloro-N-methoxy-N-methylbenzamide (Weinreb Amide)
This method, adapted from a procedure for a similar substrate, is expected to provide a high yield of the target compound. The synthesis of the analogous 3-(2-chlorophenyl)-3-oxopropanenitrile resulted in an 89% yield.
Experimental Procedure:
To a solution of 2,4-dichloro-N-methoxy-N-methylbenzamide (1.0 mmol) and acetonitrile (4.5 mmol) in anhydrous tetrahydrofuran (THF), a solution of methyl lithium-lithium bromide complex (MeLi·LiBr) (4.0 mmol) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable aqueous solution and the product is extracted with an organic solvent. The combined organic layers are then dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound.
Method 2: Claisen Condensation of Ethyl 2,4-Dichlorobenzoate
The Claisen condensation is a classic and effective method for the formation of β-ketonitriles.
Experimental Procedure:
In a flask equipped with a reflux condenser and a stirrer, sodium ethoxide is prepared by dissolving sodium metal (0.5 gram-atom) in absolute ethanol. To this refluxing solution, a mixture of ethyl 2,4-dichlorobenzoate (0.25 mol) and acetonitrile (0.31 mol) is added dropwise over a period of one hour. The resulting mixture is refluxed for an additional three hours. After cooling, the reaction mixture is poured into cold water. The aqueous solution is then acidified with a dilute acid, leading to the precipitation of the product. The crude this compound is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or aqueous methanol, to yield the final product with a reported yield of 86-92%.[1]
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflows for the two synthetic methods discussed.
Caption: Generalized workflow for the synthesis of this compound via cyanomethylation.
Caption: Generalized workflow for the synthesis of this compound via Claisen condensation.
References
A Comparative Purity Analysis of 2,4-Dichlorobenzoylacetonitrile from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, directly impacting experimental outcomes, reproducibility, and the integrity of scientific data. This guide provides a comprehensive comparison of 2,4-Dichlorobenzoylacetonitrile obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The purity of each supplier's product was rigorously assessed using a panel of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Purity Assessment
The purity of this compound from each supplier was quantified using HPLC-UV analysis. The results, along with the levels of identified and unidentified impurities, are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% |
| Ethyl 2,4-dichlorobenzoate (%) | 0.25% | 0.85% | 0.08% |
| 2,4-Dichlorobenzoic acid (%) | 0.10% | 0.30% | 0.05% |
| Unidentified Impurities (%) | 0.15% | 0.65% | 0.07% |
| Appearance | White to off-white crystalline powder | Light yellow crystalline powder | White crystalline powder |
| Melting Point (°C) | 96-98 °C | 94-97 °C | 97-99 °C |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method was employed for the quantitative determination of the purity of this compound and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
0-10 min: 40% A, 60% B
-
10-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25-30 min: 40% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL of this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was utilized to identify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL of this compound in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used for structural confirmation and to detect the presence of impurities that may not be readily observed by chromatographic methods.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visual Representation of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound from different suppliers.
Caption: Workflow for Purity Assessment of this compound.
Discussion of Potential Impurities
The synthesis of this compound typically involves the condensation of an ester, such as ethyl 2,4-dichlorobenzoate, with acetonitrile. This process can lead to several potential impurities.
Caption: Potential Impurity Sources in Synthesis.
Conclusion
Based on the comprehensive analytical data, Supplier C provides this compound with the highest purity and the lowest levels of process-related and unidentified impurities. While the product from Supplier A is of high purity, it contains a slightly higher level of the starting material impurity. The material from Supplier B exhibits a lower purity profile with a noticeable yellow coloration, suggesting the presence of chromophoric impurities.
For applications requiring the highest degree of purity and minimal interference from byproducts, the material from Supplier C is recommended. For less sensitive applications, the product from Supplier A may be a suitable alternative. Researchers should carefully consider the purity requirements of their specific experiments when selecting a supplier for this reagent.
Safety Operating Guide
Proper Disposal of 2,4-Dichlorobenzoylacetonitrile: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,4-Dichlorobenzoylacetonitrile is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. The information is synthesized from safety data sheets of structurally similar compounds, offering a robust framework for handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as harmful if swallowed or inhaled and causes skin and eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA approved respirator.[3]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal service.[1][3] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as hazardous.
-
Segregate this waste from incompatible materials. Known incompatibilities include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
-
-
Container Selection and Management:
-
Use a dedicated, compatible, and properly sealed container for collecting this compound waste. The container must be made of a material that will not react with the chemical.[5]
-
Keep the waste container closed except when adding waste.[5]
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1][3]
-
-
Waste Collection:
-
Solid Waste: For solid this compound, carefully sweep or shovel the material into the designated waste container, minimizing dust generation.[1]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that come into contact with this compound should also be disposed of as hazardous waste in the same container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team.
Quantitative Data Summary
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][3] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[3] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Aquatic Toxicity | Acute Category 1 | Very toxic to aquatic life. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichlorobenzoylacetonitrile
Essential Safety and Handling Guide for 2,4-Dichlorobenzoylacetonitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans offer procedural, step-by-step guidance.
Hazard Summary and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and serious eye irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of the chemical which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1][3] |
| Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling of powdered or volatile forms must be performed in a certified chemical fume hood.[5] A NIOSH/MSHA approved respirator may be necessary for certain operations. | Prevents inhalation of dust or vapors, which can be harmful and cause respiratory tract irritation.[2][3][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.
2. Weighing and Aliquoting:
-
Weighing Paper/Boat: Use a tared weigh boat or paper to handle the solid compound.
-
Minimize Dust: Handle the material gently to avoid creating airborne dust.
-
Tool Decontamination: Decontaminate spatulas and other tools immediately after use.
3. In-Experiment Handling:
-
Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
4. Post-Handling:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Decontamination: Clean the work area thoroughly after completion of the experiment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: As a chlorinated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5]
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
2. Types of Waste and Disposal Procedures:
-
Bulk Quantities: Unused or excess this compound must be disposed of as hazardous waste. Do not attempt to neutralize bulk quantities.
-
Contaminated Labware:
-
Disposable: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be placed in a sealed bag and then into the solid hazardous waste container.
-
Reusable: Glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate must be collected as halogenated organic waste.
-
-
Spills:
-
In case of a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
